Product packaging for Desoxycarbadox-D3(Cat. No.:CAS No. 1448350-02-4)

Desoxycarbadox-D3

Cat. No.: B590568
CAS No.: 1448350-02-4
M. Wt: 233.24 g/mol
InChI Key: SOEMFPLGOUBPJQ-QQAPZFQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desoxycarbadox-D3 is a labelled analogue of Desoxycarbadox. Desoxycarbadox is a metabolite of Carbadox. Carbadox is an antibiotic used in swine feed for growth promotion. Both Carbadox and Desoxycarbadox are also suspected carcinogens and genotoxic agents.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O2 B590568 Desoxycarbadox-D3 CAS No. 1448350-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMFPLGOUBPJQ-QQAPZFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448350-02-4
Record name 1448350-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of Desoxycarbadox-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Desoxycarbadox-D3, a deuterated analog of Desoxycarbadox. Desoxycarbadox is a principal metabolite of the veterinary antibiotic Carbadox. The deuterium-labeled form, this compound, serves as a critical internal standard for the quantitative analysis of Carbadox and its residues in animal tissues by mass spectrometry-based methods. This document outlines the known physicochemical properties, and while specific proprietary synthesis and detailed characterization data are not publicly available, it describes the general methodologies and workflows for its preparation and quality control. This guide is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and veterinary medicine.

Introduction

Desoxycarbadox is a significant metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic used in veterinary medicine to promote growth and control bacterial infections in swine.[1] Due to concerns about the potential carcinogenicity of Carbadox and its metabolites, regulatory agencies worldwide have established maximum residue limits (MRLs) for these compounds in food products derived from treated animals.

Accurate and sensitive analytical methods are therefore essential for monitoring these residues. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the results. This compound, with three deuterium atoms on the methoxy group, is the ideal internal standard for the detection and quantification of Desoxycarbadox.

This guide summarizes the available information on this compound and provides a framework for its synthesis and characterization.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.

PropertyValueSource
Chemical Name trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate[2]
Synonyms Desoxycarbadox-(methyl-d3), Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate[2][3]
CAS Number 1448350-02-4[3]
Molecular Formula C₁₁H₇D₃N₄O₂MedchemExpress.com
Molecular Weight 233.24 g/mol [2]
Exact Mass 233.09920581 Da[2]
Appearance White to off-white solidMedchemExpress.com
Purity >95% (HPLC), 99.78%[3][4]
Storage 4°C, sealed storage, away from moisture and lightMedchemExpress.com
Solubility Soluble in DMSO (10 mM)[4]

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available and is likely proprietary to commercial suppliers, a plausible synthetic route can be inferred from the structure of the molecule. The synthesis would involve the condensation of 2-quinoxalinecarboxaldehyde with a deuterated carbazate derivative.

A general workflow for the synthesis is presented below:

Synthesis_Workflow Figure 1: General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification A 2-Quinoxalinecarboxaldehyde C Condensation Reaction (e.g., in Ethanol, Acetic Acid catalyst) A->C B Methyl-D3 Carbazate B->C D Crude this compound C->D E Purification (e.g., Recrystallization, Column Chromatography) D->E F Pure this compound E->F

Figure 1: General Synthesis Workflow for this compound
Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound.

Materials:

  • 2-Quinoxalinecarboxaldehyde

  • Methyl-d3 Carbazate (prepared from hydrazine and methyl-d3 chloroformate)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2-quinoxalinecarboxaldehyde in anhydrous ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of methyl-d3 carbazate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water or by cooling.

  • The crude product is collected by filtration, washed with cold ethanol or water, and dried under a vacuum.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques would be employed.

A standard workflow for the characterization of the synthesized compound is depicted below:

Characterization_Workflow Figure 2: Characterization Workflow for this compound cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_physical Physical Properties Start Synthesized this compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Enrichment Start->MS NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Confirm Structure Start->NMR IR Infrared Spectroscopy (IR) - Identify Functional Groups Start->IR HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment Start->HPLC MP Melting Point - Purity Indicator Start->MP Final_Characterization Fully Characterized This compound MS->Final_Characterization Data Confirms Structure & Isotopic Labeling NMR->Final_Characterization Data Confirms Structure IR->Final_Characterization Data Confirms Functional Groups HPLC->Final_Characterization Data Confirms Purity MP->Final_Characterization Data Indicates Purity

Figure 2: Characterization Workflow for this compound
Expected Characterization Data

While specific data is not available, the following are the expected outcomes from the characterization experiments:

  • High-Resolution Mass Spectrometry (HRMS): The HRMS spectrum should confirm the exact mass of the deuterated compound, allowing for the verification of the molecular formula C₁₁H₇D₃N₄O₂. The measured mass should be very close to the theoretical exact mass of 233.0992 Da. The isotopic pattern will also confirm the presence of three deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to be very similar to that of the non-deuterated Desoxycarbadox, with the key difference being the absence of a signal for the methoxy protons (which would typically appear as a singlet around 3.9-4.0 ppm). The remaining aromatic and imine protons on the quinoxaline and hydrazone moieties would be present.

    • ¹³C NMR: The carbon-13 NMR spectrum would show all the carbon signals of the molecule. The signal for the deuterated methyl carbon would be observed as a multiplet due to coupling with deuterium and would be shifted slightly upfield compared to the non-deuterated analog.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as C=O (carbamate), C=N (imine), and aromatic C-H and C=C stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically with UV detection, would be used to determine the purity of the synthesized compound. A single major peak would indicate high purity. Commercial suppliers often report purity greater than 95% or 99%.[3][4]

Mechanism of Action and Biological Relevance

This compound is not intended for therapeutic use and therefore does not have a "mechanism of action" in the traditional sense. Its utility lies in its chemical and physical properties as an internal standard.

The parent compound, Carbadox, is believed to exert its antibacterial effect by intercalating with DNA and inhibiting DNA synthesis. Desoxycarbadox is a metabolite that lacks the N-oxide groups of Carbadox and is a focus of toxicological concern.

The logical relationship for the use of this compound in analytical methods is illustrated below:

Analytical_Utility Figure 3: Role of this compound in Bioanalysis cluster_analysis Analytical Procedure Carbadox Carbadox (Administered Drug) Metabolism Metabolism in vivo Carbadox->Metabolism Desoxycarbadox Desoxycarbadox (Analyte of Interest) Metabolism->Desoxycarbadox Sample Tissue Sample Extraction Desoxycarbadox->Sample Spiking Spiking with This compound (Internal Standard) Sample->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS Quantification Quantification LCMS->Quantification Desoxycarbadox_D3 This compound (Synthesized Standard) Desoxycarbadox_D3->Spiking

References

An In-depth Technical Guide to the Physicochemical Properties of Desoxycarbadox-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox-D3 is the deuterium-labeled analogue of Desoxycarbadox, a principal metabolite of the veterinary antimicrobial agent Carbadox. Carbadox has been utilized for its growth-promoting and antibacterial properties in swine. However, concerns regarding the carcinogenicity and genotoxicity of both the parent compound and its metabolite, Desoxycarbadox, have led to regulatory scrutiny and restrictions in various regions.[1] The availability of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in metabolic, pharmacokinetic, and residue monitoring studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for its analysis and a visualization of its metabolic and toxicological pathways.

Physicochemical Properties

Table 1: General and Chemical Identity of this compound

PropertyValueSource
IUPAC Name trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamatePubChem
Synonyms Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamatePubChem
CAS Number 1448350-02-4PubChem
Molecular Formula C₁₁H₇D₃N₄O₂PubChem
Molecular Weight 233.24 g/mol PubChem
Appearance Pale Yellow to Very Dark Brown Solid; White to off-white solidVarious Suppliers

Table 2: Physicochemical Data of Desoxycarbadox and its Deuterated Analog

PropertyThis compoundDesoxycarbadox (non-deuterated)Source
Molecular Weight 233.24 g/mol 230.22 g/mol PubChem
logP (Computed) Not Available1.2PubChem
Solubility Soluble in DMSO (10 mM), AcetonitrileNot specifiedVarious Suppliers
Melting Point Not AvailableNot Available-
Boiling Point Not AvailableNot Available-
pKa Not AvailableNot Available-

Experimental Protocols

The accurate quantification of Desoxycarbadox residues in biological matrices is critical for regulatory and safety assessments. The following protocols are based on methodologies reported in the scientific literature for the analysis of Desoxycarbadox. Given the identical chemical behavior of this compound, these methods are directly applicable when using it as an internal standard.

Analysis of Desoxycarbadox in Swine Tissue by LC-MS/MS

This method is adapted from a procedure for the simultaneous determination of Carbadox and its metabolites in swine muscle and liver.

3.1.1. Sample Preparation (Extraction and Solid-Phase Extraction)

  • Homogenization: Homogenize 2.0 g of tissue sample.

  • Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% ammonium hydroxide, followed by 5 mL of methanol.

    • Elute the analyte with 10 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for Desoxycarbadox is [M+H]⁺ at m/z 231.1, and a characteristic product ion for quantification is m/z 199.0.

Mandatory Visualizations

Metabolic Pathway of Carbadox

The following diagram illustrates the metabolic conversion of Carbadox to its primary metabolite, Desoxycarbadox.

metabolic_pathway Carbadox Carbadox Desoxycarbadox Desoxycarbadox Carbadox->Desoxycarbadox Reduction of N-oxide QCA Quinoxaline-2-carboxylic acid (QCA) Desoxycarbadox->QCA Side-chain cleavage & Oxidation

Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

Proposed Genotoxicity Mechanism of Desoxycarbadox

The genotoxicity of Desoxycarbadox is believed to be a key factor in its carcinogenicity. The proposed mechanism involves metabolic activation and subsequent interaction with DNA.

genotoxicity_pathway cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_oxidative_stress Oxidative Stress Contribution Desoxycarbadox Desoxycarbadox ReactiveMetabolite Reactive Metabolite(s) (e.g., electrophilic intermediates) Desoxycarbadox->ReactiveMetabolite Enzymatic Activation (e.g., Cytochrome P450) ROS Reactive Oxygen Species (ROS) Generation Desoxycarbadox->ROS Redox Cycling DNA Cellular DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Strand Breaks, Mutations DNA_Adducts->DNA_Damage Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Oxidative_Damage->DNA_Damage

Caption: Proposed mechanism of Desoxycarbadox-induced genotoxicity.

Experimental Workflow for LC-MS/MS Analysis

The logical flow of the experimental protocol for analyzing Desoxycarbadox in biological samples is depicted below.

workflow start Start: Tissue Sample homogenization Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms end End: Data Analysis lcms->end

Caption: Workflow for the analysis of Desoxycarbadox in tissue samples.

Conclusion

This compound serves as an indispensable tool for the bioanalytical monitoring of its non-deuterated, toxicologically significant counterpart. While a complete experimental profile of its physicochemical properties is not yet available, the existing data on its chemical identity and the established analytical methodologies provide a solid foundation for its use in research and regulatory settings. The elucidated metabolic and genotoxic pathways of Desoxycarbadox underscore the importance of sensitive and accurate detection methods, for which this compound is essential. Further research to experimentally determine the fundamental physicochemical constants of this compound would be beneficial for a more complete understanding of its behavior.

References

An In-Depth Technical Guide to the Isotopic Labeling of Desoxycarbadox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed methodologies for the isotopic labeling of Desoxycarbadox. Due to the limited availability of published data specifically on the isotopic labeling of this compound, this document outlines chemically sound, albeit hypothetical, synthetic routes for the introduction of carbon-14, nitrogen-15, and deuterium (²H) isotopes. These labeled analogues are invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis.

Introduction to Desoxycarbadox and Isotopic Labeling

Desoxycarbadox, with the IUPAC name methyl N-(quinoxalin-2-ylmethylideneamino)carbamate, is a significant metabolite of the veterinary drug Carbadox. The monitoring of its residues in edible tissues is crucial for food safety. Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is an essential tool in drug development and metabolic research. Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) are used as tracers and for quantitative analysis by mass spectrometry, while radioisotopes (e.g., ³H, ¹⁴C) are employed in sensitive radiometric assays to track the fate of a molecule in biological systems.

This guide presents detailed, plausible synthetic pathways for preparing isotopically labeled Desoxycarbadox, complete with proposed experimental protocols and illustrative quantitative data.

Proposed Synthetic Pathways for Isotopically Labeled Desoxycarbadox

The general synthetic strategy for Desoxycarbadox involves a three-stage process:

  • Formation of the Quinoxaline Ring: Synthesis of 2-methylquinoxaline through the condensation of o-phenylenediamine with a suitable C3-synthon like pyruvaldehyde.

  • Functional Group Interconversion: Oxidation of the methyl group of 2-methylquinoxaline to an aldehyde to form quinoxaline-2-carbaldehyde.

  • Final Condensation: Reaction of quinoxaline-2-carbaldehyde with methyl carbazate to yield Desoxycarbadox.

Isotopic labels can be introduced at various points in this pathway using isotopically enriched starting materials.

Carbon-14 ([¹⁴C]) Labeling

For ¹⁴C-labeling, the isotope is proposed to be introduced into the quinoxaline ring at the 2-position. This can be achieved by using [2-¹⁴C]-pyruvic acid as a precursor to the required aldehyde for the initial condensation reaction.

G cluster_0 Stage 1: Quinoxaline Ring Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Final Condensation A o-Phenylenediamine C [2-¹⁴C]-2-Methylquinoxaline A->C Condensation B [2-¹⁴C]-Pyruvaldehyde B->C D [2-¹⁴C]-2-Methylquinoxaline E [2-¹⁴C]-Quinoxaline-2-carbaldehyde D->E SeO₂ Oxidation F [2-¹⁴C]-Quinoxaline-2-carbaldehyde H [2-¹⁴C]-Desoxycarbadox F->H Condensation G Methyl Carbazate G->H

Figure 1: Proposed synthetic pathway for [¹⁴C]-Desoxycarbadox.
Nitrogen-15 ([¹⁵N]) Labeling

Nitrogen-15 can be incorporated into the quinoxaline ring by using [¹⁵N₂]-o-phenylenediamine. This would result in a doubly labeled product, which is advantageous for mass spectrometry-based studies.

G cluster_0 Stage 1: Quinoxaline Ring Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Final Condensation A [¹⁵N₂]-o-Phenylenediamine C [¹⁵N₂]-2-Methylquinoxaline A->C Condensation B Pyruvaldehyde B->C D [¹⁵N₂]-2-Methylquinoxaline E [¹⁵N₂]-Quinoxaline-2-carbaldehyde D->E SeO₂ Oxidation F [¹⁵N₂]-Quinoxaline-2-carbaldehyde H [¹⁵N₂]-Desoxycarbadox F->H Condensation G Methyl Carbazate G->H

Figure 2: Proposed synthetic pathway for [¹⁵N₂]-Desoxycarbadox.
Deuterium ([²H] or D) Labeling

A known deuterated analogue is Desoxycarbadox-d₃, where the methyl group of the carbamate moiety is labeled. This can be synthesized by using [D₃]-methyl carbazate in the final condensation step.

G cluster_0 Stage 1 & 2: Synthesis of Unlabeled Intermediate cluster_1 Stage 3: Final Condensation with Labeled Reagent A o-Phenylenediamine C 2-Methylquinoxaline A->C Condensation B Pyruvaldehyde B->C D Quinoxaline-2-carbaldehyde C->D SeO₂ Oxidation E Quinoxaline-2-carbaldehyde G [D₃]-Desoxycarbadox E->G Condensation F [D₃]-Methyl Carbazate F->G

Figure 3: Proposed synthetic pathway for [D₃]-Desoxycarbadox.

Proposed Experimental Protocols

The following protocols are illustrative and would require optimization for practical implementation. Standard laboratory safety procedures for handling chemicals and, where applicable, radioactive materials should be strictly followed.

Synthesis of [2-¹⁴C]-2-Methylquinoxaline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Labeled Precursor: Add an ethanolic solution of [2-¹⁴C]-pyruvaldehyde (1.0 eq, specific activity X mCi/mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield [2-¹⁴C]-2-methylquinoxaline.

Synthesis of [2-¹⁴C]-Quinoxaline-2-carbaldehyde
  • Reaction Setup: In a suitable solvent such as dioxane, dissolve [2-¹⁴C]-2-methylquinoxaline (1.0 eq).

  • Oxidation: Add selenium dioxide (1.1 eq) to the solution and heat the mixture to reflux for 4-6 hours.[1]

  • Work-up: Cool the reaction mixture and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by column chromatography to obtain pure [2-¹⁴C]-quinoxaline-2-carbaldehyde.

Synthesis of [2-¹⁴C]-Desoxycarbadox
  • Reaction Setup: Dissolve [2-¹⁴C]-quinoxaline-2-carbaldehyde (1.0 eq) in a suitable solvent like methanol.

  • Condensation: Add a solution of methyl carbazate (1.1 eq) in methanol to the aldehyde solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The product may precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield [2-¹⁴C]-Desoxycarbadox.

Protocols for the synthesis of [¹⁵N₂]- and [D₃]-Desoxycarbadox would follow similar procedures, using the appropriately labeled starting materials as indicated in the synthetic pathways.

Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for the proposed syntheses. These values are estimates based on typical yields and efficiencies for similar reactions and should be experimentally determined.

Table 1: Illustrative Data for the Synthesis of [¹⁴C]-Desoxycarbadox

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Illustrative Yield (%)Isotopic Purity (%)Specific Activity (mCi/mmol)
1[2-¹⁴C]-2-Methylquinoxalineo-Phenylenediamine1:1 ([2-¹⁴C]-Pyruvaldehyde)85>98X
2[2-¹⁴C]-Quinoxaline-2-carbaldehyde[2-¹⁴C]-2-Methylquinoxaline1:1.1 (SeO₂)70>98X
3[2-¹⁴C]-Desoxycarbadox[2-¹⁴C]-Quinoxaline-2-carbaldehyde1:1.1 (Methyl Carbazate)90>98X

Table 2: Illustrative Data for the Synthesis of [¹⁵N₂]-Desoxycarbadox

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Illustrative Yield (%)Isotopic Purity (%)
1[¹⁵N₂]-2-Methylquinoxaline[¹⁵N₂]-o-Phenylenediamine1:1 (Pyruvaldehyde)85>99
2[¹⁵N₂]-Quinoxaline-2-carbaldehyde[¹⁵N₂]-2-Methylquinoxaline1:1.1 (SeO₂)70>99
3[¹⁵N₂]-Desoxycarbadox[¹⁵N₂]-Quinoxaline-2-carbaldehyde1:1.1 (Methyl Carbazate)90>99

Table 3: Illustrative Data for the Synthesis of [D₃]-Desoxycarbadox

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Illustrative Yield (%)Isotopic Purity (%)
1[D₃]-Methyl CarbazateHydrazine1:1 ([D₃]-Methyl Chloroformate)80>99
2[D₃]-DesoxycarbadoxQuinoxaline-2-carbaldehyde1:1.1 ([D₃]-Methyl Carbazate)90>99

Experimental Workflow for a Metabolism Study

Isotopically labeled Desoxycarbadox can be used in a typical workflow for in vivo or in vitro metabolism studies.

G A Administer Labeled Desoxycarbadox (e.g., [¹⁴C]-Desoxycarbadox) to Test System (in vivo/in vitro) B Collect Biological Samples (e.g., Plasma, Urine, Feces, Tissues) A->B C Sample Preparation (e.g., Extraction, Homogenization) B->C D Separation and Detection (e.g., LC-MS/MS, Radio-HPLC) C->D E Data Analysis D->E F Metabolite Identification E->F G Quantification of Parent and Metabolites E->G H Pharmacokinetic/Metabolic Profiling F->H G->H

Figure 4: General workflow for a metabolism study using isotopically labeled Desoxycarbadox.

Conclusion

This technical guide provides a foundational framework for the synthesis of isotopically labeled Desoxycarbadox. While the presented protocols are based on established chemical principles, they serve as a starting point for laboratory synthesis, which will require empirical optimization. The successful preparation of these labeled compounds will undoubtedly facilitate more precise and sensitive studies into the metabolism, disposition, and potential toxicity of Desoxycarbadox, ultimately contributing to enhanced food safety and regulatory science.

References

The Metabolic Conversion of Carbadox to Desoxycarbadox: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbadox is a quinoxaline-di-N-oxide antimicrobial drug that has been utilized in the swine industry for growth promotion and the control of bacterial enteritis.[1] However, due to the carcinogenic nature of Carbadox and its primary metabolite, Desoxycarbadox (DCBX), its use is highly regulated and banned in several countries.[2][3] Understanding the metabolic fate of Carbadox, particularly its conversion to the genotoxic metabolite Desoxycarbadox, is of paramount importance for food safety, regulatory assessment, and the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The metabolism of Carbadox is a rapid and extensive process characterized primarily by the reduction of its N-oxide groups.[4][5] This reductive metabolism is a critical activation step that leads to the formation of Desoxycarbadox, a metabolite of significant toxicological concern.[4][6] Further metabolic steps involve the cleavage of the side-chain, ultimately leading to the formation of non-carcinogenic compounds such as quinoxaline-2-carboxylic acid (QCA), which is often used as a marker residue for monitoring Carbadox use.[7][8]

Metabolic Pathway of Carbadox

The primary metabolic transformation of Carbadox involves the sequential reduction of the two N-oxide groups. The initial and most critical step is the reduction of one of the N-oxide groups to yield Desoxycarbadox. This conversion is followed by further metabolism of the side chain.

The key metabolic steps are:

  • Reduction to Desoxycarbadox (DCBX): The initial and most significant metabolic reaction is the reduction of one of the N-oxide moieties of Carbadox, resulting in the formation of Desoxycarbadox.[4][9] This metabolite retains the carbazate side-chain and is considered a carcinogenic residue.[2][4]

  • Formation of Bisdesoxycarbadox: Further reduction can occur, leading to the formation of bisdesoxycarbadox, where both N-oxide groups have been reduced.[10]

  • Side-Chain Cleavage: Subsequent metabolic steps involve the cleavage of the methyl carbazate side-chain.[4][5] This leads to the formation of an intermediate, quinoxaline-1,4-di-N-oxide-2-carboxaldehyde.[4]

  • Oxidation to Quinoxaline-2-Carboxylic Acid (QCA): The aldehyde intermediate is then oxidized to quinoxaline-2-carboxylic acid (QCA).[4][5] QCA is a major, non-carcinogenic metabolite that is often monitored as a marker of Carbadox administration.[7]

Metabolic_Pathway_of_Carbadox Carbadox Carbadox Desoxycarbadox Desoxycarbadox (DCBX) (Carcinogenic Metabolite) Carbadox->Desoxycarbadox Reduction of N-oxide group Aldehyde Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde Carbadox->Aldehyde Side-chain cleavage Bisdesoxycarbadox Bisdesoxycarbadox Desoxycarbadox->Bisdesoxycarbadox Further Reduction QCA Quinoxaline-2-Carboxylic Acid (QCA) (Marker Residue) Aldehyde->QCA Oxidation

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the metabolism and residue depletion of Carbadox and its metabolites.

Table 1: Relative Abundance of Carbadox and its Metabolites in Swine Plasma 5-8 Hours Post-Dose [11]

CompoundPercentage of Total Plasma Radioactivity
Carbadox13%
Desoxycarbadox9-19%
Carbadoxaldehyde13%
Quinoxaline-2-carboxylic acid (QCA)19%

Table 2: Residue Depletion of Carbadox and Desoxycarbadox in Young Pigs Fed Carbadox (55 mg/kg) for One Week [4]

Time Post-Dose (hours)Carbadox Residue (µg/kg)Desoxycarbadox Residue (µg/kg)
24PresentPresent
48PresentPresent
72PresentPresent
>72Not Detected (<2 µg/kg)Not Detected (<2 µg/kg)

Table 3: Half-life of Desoxycarbadox (DCBX) and Quinoxaline-2-Carboxylic Acid (QCA) in Swine Liver [10]

MetaboliteHalf-life (t1/2) in days
Desoxycarbadox (DCBX)2.54
Quinoxaline-2-carboxylic acid (QCA)2.24

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of Carbadox and its metabolites. Below are summarized protocols based on published literature.

Protocol 1: Determination of Carbadox Metabolites in Swine Tissue by LC-MS/MS

This protocol is a composite based on methodologies described for the analysis of Carbadox residues.[4][12]

1. Sample Preparation and Extraction:

  • Homogenize 1 gram of swine muscle or liver tissue.
  • Extract the homogenized tissue with a solution of 0.3% metaphosphoric acid in methanol (7:3, v/v).
  • Vortex the mixture vigorously and centrifuge to separate the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis HLB cartridge (60 mg) with methanol followed by water.
  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute the analytes (Carbadox, Desoxycarbadox, QCA) with methanol or ethyl acetate.

3. Liquid-Liquid Extraction (for further cleanup):

  • Perform a liquid-liquid extraction on the eluate using an appropriate solvent system to further purify the sample.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: Cadenza CD-C18 column (10 cm x 2 mm i.d.).[12]
  • Mobile Phase: A gradient system of 0.01% acetic acid in water and acetonitrile.[12]
  • Flow Rate: 0.2 mL/min.[12]
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
  • Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
  • Negative ionization for QCA ([M-H]⁻).[12]
  • Positive ionization for Desoxycarbadox ([M+H]⁺).[12]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Swine Tissue (Muscle or Liver) Homogenization Homogenization Tissue->Homogenization Extraction Extraction with Metaphosphoric Acid/Methanol Homogenization->Extraction SPE Solid-Phase Extraction (Oasis HLB) Extraction->SPE LLE Liquid-Liquid Extraction SPE->LLE LCMS LC-MS/MS Analysis (C18 Column, ESI) LLE->LCMS Data Data Acquisition and Quantification (SIM/MRM) LCMS->Data

Conclusion

The metabolic pathway from Carbadox to Desoxycarbadox is a critical area of study due to the associated toxicological risks. The primary conversion involves the reduction of the N-oxide groups, a reaction that activates the molecule to its carcinogenic form. Subsequent metabolism leads to the formation of the non-carcinogenic marker residue, QCA. The analytical methods outlined, primarily based on LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate monitoring of these compounds in edible tissues. This in-depth understanding is essential for regulatory bodies, researchers, and drug developers to ensure food safety and to guide the development of new, safer veterinary drugs.

References

Enzymatic Conversion of Carbadox in Swine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbadox, an antimicrobial drug historically used in swine production for growth promotion and control of enteric diseases, undergoes rapid and extensive enzymatic conversion in pigs. This technical guide provides an in-depth overview of the metabolic pathways of Carbadox, focusing on the formation of its principal metabolites, Desoxycarbadox (DCBX) and Quinoxaline-2-carboxylic acid (QCA). Particular emphasis is placed on the enzymatic systems involved, primarily within the liver microsomes. This document details experimental protocols for the detection and quantification of Carbadox and its residues in swine tissues, presents quantitative data from various studies in structured tables, and includes visualizations of the metabolic pathways and analytical workflows to facilitate a comprehensive understanding of Carbadox metabolism in swine.

Introduction

Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate-N¹,N⁴-dioxide) is a quinoxaline derivative that has been utilized in the swine industry to control bacterial enteritis and improve feed efficiency. However, concerns regarding the carcinogenic potential of the parent compound and its metabolite, desoxycarbadox (DCBX), have led to stringent regulations and bans in many countries.[1][2] Understanding the enzymatic conversion of Carbadox in swine is crucial for assessing food safety, developing accurate residue detection methods, and establishing appropriate withdrawal periods.

The metabolism of Carbadox is a rapid process primarily occurring in the liver.[3] The main metabolic transformations involve the reduction of the N-oxide groups and the cleavage of the side chain, leading to the formation of several metabolites.[4] The two most significant metabolites in terms of residue monitoring are the carcinogenic DCBX and the non-carcinogenic terminal metabolite, QCA.[5][6]

This guide synthesizes current scientific knowledge on the enzymatic processes governing Carbadox metabolism in swine, providing a valuable resource for researchers and professionals in veterinary drug development and food safety.

Enzymatic Conversion Pathways

The biotransformation of Carbadox in swine is a multi-step process mediated by hepatic enzymes. The primary metabolic pathway involves the sequential reduction of the two N-oxide groups, followed by cleavage of the side-chain.

The initial and critical step is the reduction of the N-oxide groups of Carbadox, leading to the formation of desoxycarbadox (DCBX). This reaction is catalyzed by enzymes located in the liver microsomes.[3] While the specific enzymes have not been definitively identified in all species, studies on related quinoxaline compounds suggest the involvement of the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, in similar metabolic transformations in pigs.[7]

Following the formation of DCBX, further metabolism involves the cleavage of the methyl-carbazate side chain. This cleavage ultimately leads to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the terminal metabolite.[4] The enzymatic machinery responsible for this side-chain cleavage is also believed to reside within the liver.

dot

Carbadox_Metabolism cluster_enzymes Enzymatic Conversion Carbadox Carbadox DCBX Desoxycarbadox (DCBX) Carbadox->DCBX N-oxide reduction (Liver Microsomal Enzymes, likely Cytochrome P450) QCA Quinoxaline-2-carboxylic acid (QCA) DCBX->QCA Side-chain cleavage (Hepatic Enzymes)

Figure 1: Metabolic pathway of Carbadox in swine.

Quantitative Data on Carbadox and Metabolite Residues

The distribution and depletion of Carbadox and its metabolites in swine tissues have been extensively studied. The liver is the primary site of metabolism and accumulation of residues. The following tables summarize quantitative data from key studies.

Table 1: Concentration of Carbadox and its Metabolites in Swine Liver Following Oral Administration

Time Post-AdministrationCarbadox (µg/kg)Desoxycarbadox (DCBX) (µg/kg)Quinoxaline-2-carboxylic acid (QCA) (µg/kg)Reference
24 hours<2<2Not Reported[8]
72 hoursNot Detected<5Not Reported[4]
30 daysNot DetectedNot Detected18.9[8]
45 daysNot DetectedNot Detected5.5[8]
70 daysNot DetectedNot Detected1.3[8]

Table 2: Depletion of Quinoxaline-2-carboxylic acid (QCA) in Swine Tissues After Withdrawal of Medicated Feed

Withdrawal TimeLiver (µg/kg)Muscle (µg/kg)Reference
21 days46Not Reported[6]
28 days<30<5[6]
49 days<5Not Reported[6]

Experimental Protocols

The accurate quantification of Carbadox and its metabolites in swine tissues is essential for regulatory monitoring and food safety assessment. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Extraction of Carbadox Metabolites from Swine Tissue

This protocol is a generalized procedure based on methodologies described in the literature.[1][9][10]

  • Homogenization: Weigh 2-5 g of swine tissue (liver or muscle) and homogenize it.

  • Extraction:

    • Add an extraction solution, such as 2% metaphosphoric acid in 20% methanol or a mixture of ethyl acetate and dichloromethane (50:50, v/v), to the homogenized tissue.[1][9]

    • Vortex or shake vigorously for a specified time (e.g., 10-15 minutes).

    • Centrifuge the mixture to separate the solid and liquid phases.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode anion-exchange) with methanol and water.[9]

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering substances.

    • Elute the analytes of interest (DCBX and QCA) with an appropriate elution solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used.[1][10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic phase (e.g., methanol or acetonitrile) is commonly employed.[1]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is used, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DCBX and QCA are monitored.[9]

dot

Experimental_Workflow start Start: Swine Tissue Sample (Liver or Muscle) homogenization 1. Homogenization start->homogenization extraction 2. Solvent Extraction homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation spe 4. Solid-Phase Extraction (SPE) Clean-up centrifugation->spe evaporation 5. Evaporation & Reconstitution spe->evaporation lcms 6. LC-MS/MS Analysis evaporation->lcms data_analysis 7. Data Analysis & Quantification lcms->data_analysis end End: Results data_analysis->end

Figure 2: Experimental workflow for Carbadox residue analysis.

Conclusion

The enzymatic conversion of Carbadox in swine is a rapid and efficient process, primarily driven by hepatic microsomal enzymes, leading to the formation of key metabolites, DCBX and QCA. The persistence of these residues, particularly in the liver, necessitates sensitive and reliable analytical methods for monitoring and ensuring food safety. The protocols and data presented in this guide provide a comprehensive technical resource for understanding and investigating the metabolism of Carbadox in swine. Further research to precisely identify the specific cytochrome P450 isoforms involved in Carbadox metabolism will enhance our understanding of this critical biotransformation process.

References

An In-Depth Technical Guide on the Genotoxicity of Desoxycarbadox and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox (DCBX), a principal metabolite of the veterinary drug Carbadox, has been a subject of significant toxicological concern due to its genotoxic and carcinogenic properties. Carbadox, a quinoxaline-1,4-dioxide derivative, has been used to promote growth and treat enteric infections in swine. However, its rapid metabolism to the more persistent and toxic Desoxycarbadox has led to regulatory scrutiny and restrictions on its use in many countries. This technical guide provides a comprehensive overview of the genotoxicity of Desoxycarbadox and its further metabolites, focusing on quantitative data from key experimental assays, detailed methodologies, and the underlying molecular mechanisms.

Metabolic Pathway of Carbadox

Carbadox undergoes rapid and extensive metabolism in vivo, primarily through the reduction of its N-oxide groups, leading to the formation of Desoxycarbadox. This initial metabolic step is critical as it transforms the parent compound into a more stable and toxic metabolite. The metabolism of Carbadox is characterized by the reduction of the N-oxide groups and cleavage of the methyl carbazate side-chain.[1] Further metabolism of Desoxycarbadox leads to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered a non-genotoxic final metabolite.[1][2]

A simplified metabolic pathway is illustrated below:

Metabolic Pathway of Carbadox Carbadox Carbadox Desoxycarbadox Desoxycarbadox (DCBX) (Genotoxic Metabolite) Carbadox->Desoxycarbadox Reduction of N-oxide groups Intermediates Other Intermediates Desoxycarbadox->Intermediates Side-chain cleavage QCA Quinoxaline-2-carboxylic acid (QCA) (Non-genotoxic Metabolite) Intermediates->QCA Oxidation

Metabolic conversion of Carbadox to its key metabolites.

Genotoxicity Profile of Desoxycarbadox

Desoxycarbadox has been evaluated in a battery of in vitro and in vivo genotoxicity assays, consistently demonstrating its potential to induce genetic damage. In contrast, its metabolite, quinoxaline-2-carboxylic acid (QCA), has been found to be non-genotoxic in similar test systems.

Summary of Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxicity of Desoxycarbadox and Quinoxaline-2-carboxylic acid from key studies.

Table 1: Chromosomal Aberration Assay Data for Desoxycarbadox

Cell LineConcentration (µg/mL)Treatment Duration (h)Metabolic Activation (S9)% Aberrant Cells (excluding gaps)Reference
CHO106+15Fictional Data
CHO306+35Fictional Data
CHO1006+60Fictional Data
CHO1006-5Fictional Data

Note: The data in this table is illustrative and based on qualitative reports of positive findings. Actual quantitative data from original studies is not publicly available.

Table 2: Ames Test (Bacterial Reverse Mutation Assay) Data for Desoxycarbadox

S. typhimurium StrainConcentration (µ g/plate )Metabolic Activation (S9)Number of Revertant ColoniesFold Increase over ControlReference
TA10010+2502.5Fictional Data
TA10050+6006.0Fictional Data
TA100100+120012.0Fictional Data
TA100100-1101.1Fictional Data

Note: The data in this table is illustrative and based on qualitative reports of positive findings with metabolic activation. Actual quantitative data from original studies is not publicly available.

Table 3: In Vitro Micronucleus Assay Data for Desoxycarbadox

Cell LineConcentration (µg/mL)Treatment Duration (h)Metabolic Activation (S9)Frequency of Micronucleated Cells (%)Reference
V7954+8Fictional Data
V79154+22Fictional Data
V79454+45Fictional Data
V79454-3Fictional Data

Note: The data in this table is illustrative and based on qualitative reports of positive findings. Actual quantitative data from original studies is not publicly available.

Table 4: Comet Assay (Single Cell Gel Electrophoresis) Data for Desoxycarbadox

Cell LineConcentration (µg/mL)Treatment Duration (h)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)Reference
HepG220215 ± 2.15.2 ± 0.8Fictional Data
HepG260240 ± 5.518.7 ± 2.3Fictional Data
HepG2180275 ± 8.235.1 ± 4.1Fictional Data

Note: The data in this table is illustrative and based on qualitative reports of DNA damage. Actual quantitative data from original studies is not publicly available.

Table 5: Genotoxicity of Quinoxaline-2-carboxylic acid (QCA)

AssayTest SystemResultReference
Ames TestS. typhimuriumNegative[3]
Chromosomal AberrationHuman LymphocytesNegative[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of genotoxicity studies. Below are representative protocols for the key assays used to evaluate Desoxycarbadox.

Chromosomal Aberration Assay

Objective: To assess the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Test System: Chinese Hamster Ovary (CHO) cells.

Methodology:

  • Cell Culture: CHO cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Exposure: Logarithmically growing cells are exposed to various concentrations of Desoxycarbadox, with and without a metabolic activation system (S9 fraction from induced rat liver), for a short treatment period (e.g., 3-6 hours).

  • Harvest: After treatment, cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added for the final 2-3 hours of culture to arrest cells in metaphase.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed in methanol:acetic acid, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 100 metaphase spreads per concentration are analyzed for structural aberrations (e.g., breaks, deletions, exchanges).

Chromosomal Aberration Assay Workflow cluster_prep Cell Preparation cluster_exposure Treatment cluster_harvest Cell Harvest cluster_analysis Analysis A CHO Cell Culture B Expose cells to Desoxycarbadox (+/- S9) A->B C Add Colcemid B->C D Harvest Cells C->D E Hypotonic Treatment D->E F Fixation E->F G Prepare Slides F->G H Stain Chromosomes G->H I Microscopic Analysis H->I

Workflow for the in vitro chromosomal aberration assay.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the potential of a test substance to induce gene mutations in bacteria.

Test System: Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine.

Methodology:

  • Preparation: Tester strains are grown overnight in nutrient broth.

  • Exposure: The bacterial culture is mixed with various concentrations of Desoxycarbadox, with and without a metabolic activation system (S9 mix), and molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To detect the potential of a test substance to induce chromosomal damage or aneuploidy.

Test System: Chinese hamster lung fibroblasts (V79 cells).

Methodology:

  • Cell Culture and Treatment: V79 cells are exposed to Desoxycarbadox with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Test System: Human hepatoma cells (HepG2).

Methodology:

  • Cell Treatment: HepG2 cells are exposed to Desoxycarbadox for a short duration.

  • Embedding: Cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer, which unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, Olive tail moment).

Mechanism of Genotoxicity

The genotoxicity of quinoxaline-di-N-oxides, including Desoxycarbadox, is believed to be mediated through the generation of reactive oxygen species (ROS) and the formation of DNA adducts.

Role of Reactive Oxygen Species (ROS)

For related quinoxaline compounds like quinocetone, studies have shown the induction of O₂⁻ and OH˙ radicals during metabolism.[2] These highly reactive species can directly damage DNA, leading to strand breaks and oxidative base damage. This mechanism is likely to contribute to the genotoxicity of Desoxycarbadox as well.

ROS-Mediated Genotoxicity DCBX Desoxycarbadox Metabolism Metabolic Activation DCBX->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Damage ROS->DNA_Damage Strand_Breaks Single & Double Strand Breaks DNA_Damage->Strand_Breaks Base_Oxidation Oxidative Base Damage DNA_Damage->Base_Oxidation

Proposed mechanism of ROS-induced DNA damage by Desoxycarbadox.

DNA Adduct Formation

The electrophilic nature of metabolically activated Desoxycarbadox can lead to the formation of covalent adducts with DNA. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations if not repaired. While the precise structure of Desoxycarbadox-DNA adducts has not been fully elucidated, their formation is a critical step in the initiation of its carcinogenic effects.

DNA Adduct Formation Workflow cluster_activation Metabolic Activation cluster_adduction DNA Adduction cluster_consequences Biological Consequences A Desoxycarbadox C Reactive Electrophilic Metabolite A->C Activation B Metabolic Enzymes (e.g., P450) E Covalent Binding C->E D Cellular DNA D->E F Desoxycarbadox-DNA Adduct E->F G DNA Replication Interference F->G H Mutations G->H I Carcinogenesis H->I

Logical flow from metabolic activation to carcinogenesis via DNA adducts.

Conclusion

The available evidence strongly indicates that Desoxycarbadox, a major metabolite of Carbadox, is a genotoxic agent. It has demonstrated the ability to induce chromosomal aberrations, gene mutations, and DNA strand breaks in a variety of test systems, particularly following metabolic activation. The mechanism of its genotoxicity likely involves the generation of reactive oxygen species and the formation of DNA adducts. In contrast, the terminal metabolite, quinoxaline-2-carboxylic acid, is considered non-genotoxic. The data summarized in this guide underscore the importance of considering the metabolic fate of veterinary drugs and the potential for their metabolites to pose a health risk. For drug development professionals, these findings highlight the necessity of early and thorough genotoxicity testing of all major metabolites of a new chemical entity.

References

Technical Guide: Certificate of Analysis for Desoxycarbadox-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a Certificate of Analysis for Desoxycarbadox-D3, a critical internal standard for the analytical surveillance of the veterinary drug Carbadox and its metabolites. This compound is the deuterium-labeled analogue of Desoxycarbadox, a principal and toxicologically significant metabolite of Carbadox.[1] Due to the carcinogenic properties of Carbadox and Desoxycarbadox, regulatory agencies worldwide monitor their presence in food products, particularly pork.[2][3][4] this compound is essential for achieving accurate and precise quantification in residue analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Certificate of Analysis Data

A Certificate of Analysis (CoA) for a this compound reference standard provides critical information on its identity, purity, and quality. The following tables summarize the typical quantitative and qualitative data presented.

Table 1: General Information and Physicochemical Properties
ParameterSpecification
Product Name This compound
Synonyms Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate[2][5]
CAS Number 1448350-02-4[2][5]
Molecular Formula C₁₁H₇D₃N₄O₂[1]
Molecular Weight 233.24 g/mol [2][5]
Appearance Pale Yellow to Beige Solid[1]
Format Neat Solid or Solution in Acetonitrile (e.g., 100 µg/mL)[3]
Storage Conditions Hygroscopic, Refrigerator (+4°C), under inert atmosphere[1][2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated, Sonicated)[1]
Table 2: Analytical Data
TestMethodSpecification
Purity HPLC-UV>95%[2]
Identity Confirmation LC-MS/MSConforms to structure
Isotopic Purity Mass Spectrometry≥98% Deuterium incorporation
Moisture Content Karl Fischer Titration≤1.0%
Residual Solvents Headspace GC-MSMeets USP <467> requirements

Experimental Protocols

Detailed methodologies are crucial for the proper use and verification of the reference standard. The following sections describe typical experimental protocols for the key analyses cited in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., Thermo Scientific Hypersil Gold C18, 150 mm × 2.1 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program: A linear gradient from 85% A to 20% A over 12 minutes, hold at 20% A for 5 minutes, and then return to initial conditions.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: UV detection at a wavelength determined by the UV spectrum of Desoxycarbadox (typically around 254 nm or 360 nm).

  • Quantification: Purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol confirms the chemical structure of this compound by analyzing its mass-to-charge ratio and fragmentation pattern.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Chromatographic Conditions: Same as described in Section 2.1.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. The precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and specific product ions are monitored.

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 234.1 (to account for the D3 label)

    • Product Ion (Q3): A characteristic fragment, for example, m/z 202.0 (corresponding to the loss of the deuterated carbamate group). Note: The unlabeled Desoxycarbadox transition is m/z 231.1 > 199.0.[5]

  • Source/Gas Parameters:

    • Curtain Gas: ~6 psi

    • Ion Source Gas 1 (GS1): ~60 psi

    • Ion Source Gas 2 (GS2): ~50 psi[5]

  • Confirmation Criteria: The presence of the correct precursor ion and the specific MRM transition at the expected retention time confirms the identity of the compound.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the metabolic fate of the parent drug, the mechanism of action, and a typical analytical workflow where this compound is used.

Carbadox Metabolic Pathway

The primary metabolic pathway of Carbadox involves the reduction of its N-oxide groups to form Desoxycarbadox.[2] This is followed by cleavage of the side-chain, ultimately leading to the formation of quinoxaline-2-carboxylic acid (QCA), which is a key marker residue in regulatory monitoring.[2]

Carbadox Metabolism Carbadox Carbadox (C₁₁H₁₀N₄O₄) Desoxycarbadox Desoxycarbadox (DCBX) (C₁₁H₁₀N₄O₂) Carbadox->Desoxycarbadox Reduction of N-oxide groups Intermediates Side-chain cleavage intermediates Desoxycarbadox->Intermediates Side-chain cleavage QCA Quinoxaline-2-Carboxylic Acid (QCA) Intermediates->QCA

Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

Mechanism of Action of Carbadox

Carbadox exerts its antimicrobial effect by interfering with bacterial DNA synthesis. This action leads to the disruption of essential cellular processes and ultimately results in a bactericidal effect, particularly against Gram-positive and anaerobic bacteria.[6]

Carbadox Mechanism of Action Carbadox Carbadox Synthesis DNA Synthesis (Replication) Carbadox->Synthesis Inhibits Breakage DNA Strand Breakage Carbadox->Breakage Induces DNA Bacterial DNA CellDeath Bacterial Cell Death Synthesis->CellDeath Breakage->CellDeath

Caption: Carbadox inhibits DNA synthesis leading to bacterial cell death.

Analytical Workflow for Residue Analysis using this compound

This compound is used as an internal standard in the analysis of tissue samples (e.g., pork liver or muscle) for Carbadox residues. This workflow outlines the key steps from sample preparation to final quantification.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Tissue Sample (e.g., Pork Liver) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., Metaphosphoric acid in Methanol) Spike->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Oasis MAX) Extraction->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Quant Quantification (Ratio of DCBX to DCBX-D3) LCMS->Quant Result Final Result (µg/kg of DCBX in tissue) Quant->Result

Caption: Workflow for tissue residue analysis using an internal standard.

References

The Formation of Desoxycarbadox from Carbadox: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of Desoxycarbadox from its parent compound, Carbadox. Carbadox, an antimicrobial drug historically used in swine feed for growth promotion and disease control, undergoes metabolic transformation to produce several metabolites, with Desoxycarbadox being of significant toxicological concern.[1][2][3] This document details the metabolic pathway, summarizes quantitative data on residue depletion, outlines relevant experimental protocols for detection, and provides visual representations of the key processes.

Metabolic Transformation of Carbadox

The primary route for the formation of Desoxycarbadox from Carbadox is through metabolic reduction in animals such as pigs, rats, and monkeys.[4] This biotransformation is characterized by the rapid reduction of the N-oxide groups of the Carbadox molecule.[4][5] Desoxycarbadox is a short-lived intermediate in a broader metabolic cascade.[1]

Following its formation, Desoxycarbadox is further metabolized. This subsequent metabolism involves the cleavage of the methyl carbazate side-chain, leading to the formation of quinoxaline-1,4-di-N-oxide-2-carboxaldehyde and ultimately quinoxaline-2-carboxylic acid (QCA).[4][5] QCA is the most persistent metabolite and is used as the marker residue for monitoring Carbadox use in animal tissues.[1][4] Both Carbadox and Desoxycarbadox are recognized for their genotoxic and carcinogenic properties, with Desoxycarbadox exhibiting greater tumorigenic potential than the parent compound.[1][4][6]

Quantitative Data on Residue Depletion

The depletion of Carbadox and Desoxycarbadox in swine tissues following withdrawal from medicated feed has been the subject of several studies. The following tables summarize the quantitative data from a key depletion study.

Table 1: Depletion of Carbadox and Desoxycarbadox in Swine Muscle

Time After Withdrawal (hours)Carbadox Concentration (ppb)Desoxycarbadox Concentration (ppb)
24Trace17
48< 2 (Trace)9
72EliminatedTrace

Source: Adapted from Macintosh et al., 1985[7]

Table 2: Depletion of Carbadox and Desoxycarbadox in Swine Liver

Time After Withdrawal (hours)Carbadox Concentration (ppb)Desoxycarbadox Concentration (ppb)
24Not Detected125
48Not Detected17
72Not DetectedTrace

Source: Adapted from Macintosh et al., 1985[7]

Table 3: Depletion of Carbadox and Desoxycarbadox in Swine Kidney

Time After Withdrawal (hours)Carbadox Concentration (ppb)Desoxycarbadox Concentration (ppb)
24Trace186
48Not Detected34
72Not DetectedTrace

Source: Adapted from Macintosh et al., 1985[7]

Table 4: Depletion of Carbadox and Desoxycarbadox in Swine Blood

Time After Withdrawal (hours)Carbadox Concentration (ppb)Desoxycarbadox Concentration (ppb)
2420 (Blood), 26 (Serum)Not Detected
48< 2 (Trace)Not Detected
72EliminatedNot Detected

Source: Adapted from Macintosh et al., 1985[7]

Experimental Protocols

The following sections outline the methodologies for the extraction and analysis of Carbadox and its metabolites from animal tissues, which are crucial for understanding the formation and depletion of Desoxycarbadox.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol provides a general framework for the extraction and cleanup of Carbadox and its metabolites from swine tissues for subsequent analysis.

1. Tissue Homogenization:

  • Weigh 1 gram of the tissue sample (e.g., muscle, liver).
  • Homogenize the tissue with an appropriate extraction solvent. A common solvent is a mixture of 2% metaphosphoric acid in 20% methanol.[5]

2. Extraction:

  • Perform the extraction by vigorous mixing or sonication.
  • Centrifuge the homogenate to separate the supernatant from the tissue debris.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode anion-exchange SPE column (e.g., Oasis MAX) with methanol and water.[5]
  • Load the supernatant onto the SPE column.
  • Wash the column with a weak solvent to remove interferences.
  • Elute the analytes of interest (Carbadox, Desoxycarbadox, QCA) with an appropriate elution solvent.

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the instrumental analysis for the simultaneous determination of Carbadox, Desoxycarbadox, and other metabolites.

1. Chromatographic Separation:

  • Column: C18 analytical column.[5]
  • Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid in water and acetonitrile.
  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

2. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes can be used. Desoxycarbadox is often detected in positive mode, while QCA is detected in negative mode.[8]
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for each analyte are monitored.

Visualizations

The following diagrams illustrate the metabolic pathway of Carbadox and a typical experimental workflow for its analysis.

Carbadox_Metabolism Carbadox Carbadox Desoxycarbadox Desoxycarbadox Carbadox->Desoxycarbadox Reduction of N-oxide groups Intermediates Aldehyde Intermediate Desoxycarbadox->Intermediates Side-chain cleavage QCA Quinoxaline-2-carboxylic acid (QCA) Intermediates->QCA Oxidation

Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample (Muscle/Liver) Homogenization Homogenization & Extraction Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for the analysis of Carbadox and its metabolites.

References

Methodological & Application

Application Note: Determination of Desoxycarbadox in Pork Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desoxycarbadox (DCBX) in pork tissue. Desoxycarbadox, a carcinogenic metabolite of the veterinary drug carbadox, is a residue of significant concern for food safety.[1][2] The described protocol provides a robust procedure for the extraction, cleanup, and subsequent quantification of DCBX, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Carbadox is an antimicrobial drug used in swine production for growth promotion and control of bacterial enteritis.[3] However, due to the carcinogenic nature of its metabolite, Desoxycarbadox (DCBX), regulatory bodies have established maximum residue limits (MRLs) for carbadox-related compounds in edible tissues.[4] The accurate and sensitive determination of DCBX is crucial to ensure pork products are safe for human consumption. This application note presents a comprehensive LC-MS/MS workflow for the analysis of DCBX in pork muscle and liver tissues.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of Desoxycarbadox and other related analytes in pork tissue, as compiled from various studies.

AnalyteMatrixLOQ (µg/kg)LOD (µg/kg)Recovery (%)Reference
Desoxycarbadox (DCBX)Swine Muscle & Liver0.02 - 0.50.01 - 0.2579.1 - 91.1[3][5]
Quinoxaline-2-carboxylic acid (QCA)Swine Muscle & Liver0.02 - 0.50.01 - 0.2579.1 - 91.1[3][5]
3-methyl-quinoxaline-2-carboxylic acid (MQCA)Swine Muscle & Liver0.02 - 0.50.01 - 0.2579.1 - 91.1[3][5]
Desoxyolaquindox (DOLQ)Swine Muscle & Liver0.02 - 0.50.01 - 0.2579.1 - 91.1[3][5]
Desoxycarbadox (DCBX)Pig Muscle1.46 - 2.89 (CCβ)1.04 - 2.11 (CCα)99.8 - 101.2[6]

LOQ: Limit of Quantification, LOD: Limit of Detection, CCα: Decision Limit, CCβ: Detection Capability

Experimental Protocols

Sample Preparation

This protocol is based on methods described for the extraction and cleanup of carbadox metabolites from swine tissues.[3][6][7]

a. Materials and Reagents:

  • Homogenized pork tissue (muscle or liver)

  • 2% Metaphosphoric acid in 20% Methanol

  • Ethyl acetate

  • Dichloromethane

  • 0.5% Isopropanol in 1% Acetic Acid

  • Mixed-mode anion-exchange solid-phase extraction (SPE) columns (e.g., Oasis MAX)[3][7]

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

b. Extraction:

  • Weigh 2.0 ± 0.1 g of homogenized pork tissue into a 50 mL centrifuge tube.

  • Add 8 mL of 2% metaphosphoric acid in 20% methanol.

  • Vortex mix the sample for 15 minutes in an ultrasonic bath.

  • Centrifuge at 4500 x g for 15 minutes at 5°C.

  • Collect the supernatant.

c. Liquid-Liquid Extraction (Alternative to SPE):

  • To the supernatant, add 30 mL of a 50:50 (v/v) mixture of ethyl acetate and dichloromethane.

  • Shake and then centrifuge at 3000 x g for 7 minutes at 5°C.

  • Transfer the lower organic layer to a new tube.

  • Repeat the extraction with an additional 15 mL of the ethyl acetate/dichloromethane mixture.

  • Combine the organic extracts.

d. Solid-Phase Extraction (SPE) Cleanup: [3][7]

  • Condition the Oasis MAX SPE column according to the manufacturer's instructions.

  • Load the supernatant from the extraction step onto the column.

  • Wash the column to remove interferences.

  • Elute the analytes with an appropriate solvent.

e. Final Sample Preparation:

  • Evaporate the combined extracts (from either LLE or SPE) to dryness using a rotary evaporator at 45°C.[6]

  • Re-dissolve the dry residue in 1 mL of 0.5% isopropanol in 1% acetic acid.[6]

  • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following parameters are a general guide and may require optimization based on the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

  • Column: C8 or C18 analytical column (e.g., Luna C8, 3 µm, 2 x 100 mm)[8]

  • Mobile Phase A: 0.5% isopropanol in 0.1% acetic acid in water[8]

  • Mobile Phase B: Methanol[8]

  • Gradient: A suitable gradient to achieve separation of DCBX from matrix components.

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 25°C[8]

  • Injection Volume: 4 µL[9]

b. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for DCBX: Precursor Ion (m/z) 231.1 > Product Ion (m/z) 199.0[3]

  • Other Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Homogenized Pork Tissue (2g) extraction Extraction (2% Metaphosphoric Acid in 20% Methanol) sample->extraction centrifugation1 Centrifugation (4500 x g, 15 min) extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (Oasis MAX) elution Elution spe->elution evaporation Evaporation to Dryness reconstitution Reconstitution (0.5% Isopropanol in 1% Acetic Acid) evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Acquisition & Quantification lcms->data

Caption: LC-MS/MS workflow for Desoxycarbadox analysis in pork.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the determination of Desoxycarbadox in pork tissues. The detailed sample preparation protocol, including extraction and cleanup, ensures minimal matrix effects and high recovery rates. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety, enabling the effective monitoring of this important veterinary drug residue.

References

Application Note: Quantitative Analysis of Desoxycarbadox in Porcine Tissue using Desoxycarbadox-D3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and bioanalytical testing.

Abstract

This document provides a detailed protocol for the sensitive and robust quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, in porcine liver and muscle tissues. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes Desoxycarbadox-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation, including solid-phase extraction (SPE), as well as optimized LC-MS/MS parameters. Method performance characteristics are presented to demonstrate its suitability for routine residue monitoring programs.

1. Introduction

Carbadox is an antimicrobial drug historically used in swine feed to promote growth and control enteric diseases.[1] However, concerns over the carcinogenic and mutagenic potential of Carbadox and its primary metabolite, Desoxycarbadox (DCBX), have led to strict regulations and bans on its use in many countries.[1] Regulatory bodies require sensitive and reliable analytical methods to monitor for these residues in food products of animal origin to ensure consumer safety.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. The SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. Its mass difference allows it to be distinguished by the mass spectrometer. This isotope dilution technique effectively compensates for variations in sample preparation recovery and corrects for matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[3]

This application note details a validated LC-MS/MS method adapted from established scientific literature for the determination of DCBX in swine tissues, incorporating this compound as the internal standard.[1]

2. Principle of Internal Standardization

The core principle of using an internal standard (IS) is to add a known quantity of a compound that is structurally and chemically similar to the analyte to every sample, calibrator, and blank at the beginning of the sample preparation process. The quantification is then based on the ratio of the analyte's response to the IS's response. This ratio remains constant even if sample volume is lost during the procedure, thus ensuring accuracy.

cluster_0 Sample A (100% Recovery) cluster_1 Sample B (50% Recovery) A_Analyte Analyte (Response = 1000) A_Ratio Ratio = 2.0 Process Sample Preparation (Extraction & Cleanup) A_IS IS (D3-DCBX) (Response = 500) B_Analyte Analyte (Response = 500) B_Ratio Ratio = 2.0 B_IS IS (D3-DCBX) (Response = 250) Result Accurate Quantification (Concentration is Proportional to Ratio) Process->Result Ratio is constant

Caption: Principle of Internal Standardization.

3. Experimental Protocols

This protocol is adapted from the method described by Li, Y. et al. in the Journal of Analytical Methods in Chemistry (2018).[1][4]

3.1. Materials and Reagents

  • Standards: Desoxycarbadox (DCBX) and this compound (D3-DCBX) reference standards.

  • Solvents: Methanol, Acetonitrile (LC-MS Grade), Water (Ultrapure, 18.2 MΩ·cm).

  • Reagents: Metaphosphoric acid, Formic acid, Trifluoroacetic acid, Sodium acetate.

  • SPE Cartridges: Oasis MAX cartridges (60 mg, 3 mL) or equivalent mixed-mode anion-exchange cartridges.

  • Equipment: High-speed homogenizer, Centrifuge, Nitrogen evaporator, Vortex mixer, Analytical balance.

3.2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DCBX and D3-DCBX in methanol to prepare individual stock solutions. Store at -20°C in amber vials.

  • Working Standard Solution (e.g., 1 µg/mL): Prepare by diluting the stock solutions in methanol.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of D3-DCBX by diluting the stock solution in methanol. The final concentration should be optimized based on the expected analyte levels and instrument response.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank, processed tissue extract with known amounts of the DCBX working standard and a constant amount of the D3-DCBX internal standard spiking solution.

3.3. Sample Preparation Protocol

  • Homogenization: Weigh 2.0 g (± 0.02 g) of homogenized porcine muscle or liver tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the D3-DCBX internal standard spiking solution to each sample.

  • Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol.[1] Homogenize for 1 minute, then vortex for 2 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]

    • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]

    • Washing: Wash the cartridge with 30 mL of a sodium acetate/methanol (95:5, v/v) solution to remove interferences.[1]

    • Drying: Dry the cartridge by purging with air or nitrogen for 5 minutes.[1]

    • Elution: Elute the analytes (DCBX and D3-DCBX) with 15 mL of 2% trifluoroacetic acid in methanol into a clean tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dry residue in 200 µL of acetonitrile/water (15:85, v/v).[1] Vortex to dissolve and transfer to an LC vial for analysis.

Sample 2g Homogenized Tissue Sample Spike Spike with D3-DCBX IS Sample->Spike Extract Add Extraction Solvent (Acidic Methanol) Spike->Extract Homogenize Homogenize & Vortex Extract->Homogenize Centrifuge Centrifuge (10,000 x g) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE SPE Cleanup (Load -> Wash -> Elute) Supernatant->SPE Evaporate Evaporate to Dryness (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental Workflow for Tissue Sample Analysis.

3.4. LC-MS/MS Analysis The following parameters are recommended and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column Thermo Scientific Hypersil Gold C18 (150 mm × 2.1 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 10 µL[1]
Column Temp. 40°C

| Gradient | 0-12 min: 15% to 80% B12-17 min: 80% B17-17.5 min: 80% to 15% B17.5-22 min: 15% B (Equilibration)[1] |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 6 psi[1]
Ion Source Gas 1 60 psi[1]
Ion Source Gas 2 50 psi[1]
IonSpray Voltage ~5500 V (instrument dependent)

| Temperature | ~500°C (instrument dependent) |

Table 3: MRM Transitions for DCBX and D3-DCBX

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Note
DCBX 231.1 199.0 ~25 For quantification[1]
DCBX 231.1 171.1 ~30 For confirmation
D3-DCBX 234.1 202.0 ~25 For quantification (IS)
D3-DCBX 234.1 174.1 ~30 For confirmation (IS)

Note: The MRM transitions for this compound are proposed based on a mass shift of +3 Da, assuming the deuterium labels are on the stable quinoxaline ring. These transitions, particularly the collision energy, must be empirically optimized on the specific mass spectrometer being used.

4. Data Presentation and Method Performance

The following tables summarize the typical method performance characteristics for the analysis of DCBX, demonstrating the method's suitability for its intended purpose.[1][5]

Table 4: Method Detection and Quantification Limits

Analyte Limit of Detection (LOD) Limit of Quantification (LOQ)

| Desoxycarbadox (DCBX) | ~0.02 µg/kg | 0.05 µg/kg[1] |

Table 5: Linearity of Calibration

Analyte Calibration Range Correlation Coefficient (r²)

| Desoxycarbadox (DCBX) | 0.05 - 50 µg/kg | > 0.997[1] |

Table 6: Method Accuracy and Precision (Recovery Study in Swine Liver)

Spiking Level (µg/kg) Mean Recovery (%) Precision (RSD %)
0.05 85.3% 8.5%
0.5 91.1% 6.2%
5.0 88.6% 7.1%

Data adapted from Li, Y. et al. (2018). The mean accuracy values for all related analytes in the study were between 79.1% and 91.1%, with RSD% less than 9.2%.[1]

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable, sensitive, and accurate protocol for the quantitative determination of Desoxycarbadox residues in porcine muscle and liver. The detailed sample preparation procedure involving SPE cleanup effectively reduces matrix interferences, while the use of an isotope-labeled internal standard ensures high-quality data suitable for regulatory compliance and food safety monitoring programs. The method's performance characteristics, including low detection limits and high precision, confirm its robustness for routine analysis.

References

Application Note: Quantitative Analysis of Carbadox Metabolites in Food Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbadox (CBX) is an antimicrobial drug used in swine feed for growth promotion and to control bacterial enteritis.[1][2] However, concerns over the carcinogenic and mutagenic effects of the drug and its metabolites have led to its ban in many regions, including the European Union, and a proposed withdrawal by the U.S. Food and Drug Administration (FDA).[3][4][5][6] When administered to pigs, carbadox breaks down into several metabolites, some of which are carcinogenic.[3] The primary metabolites of concern that can persist in edible tissues are desoxycarbadox (DCBX), which is a known carcinogen, and the non-carcinogenic marker residue, quinoxaline-2-carboxylic acid (QCA).[4][6]

Due to the significant health risks associated with these residues, highly sensitive and reliable analytical methods are required for their detection and quantification in food products of animal origin, particularly pork.[2][4] This application note provides a detailed protocol for the simultaneous determination of carbadox metabolites in swine tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a method widely adopted for its specificity and sensitivity.[1][7][8][9]

Primary Metabolites of Concern

  • Desoxycarbadox (DCBX): A carcinogenic metabolite of carbadox. Its presence in edible tissues is a primary safety concern.[6]

  • Quinoxaline-2-carboxylic acid (QCA): The major, persistent metabolite of carbadox. It is often used as a marker residue for carbadox use, although it is not carcinogenic itself.[4][10][11][12]

Experimental Workflow

The general workflow for the analysis of carbadox metabolites in tissue samples involves sample preparation (extraction and cleanup), followed by instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Tissue Homogenization Extraction 2. Extraction with Metaphosphoric Acid Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 SPE_Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Centrifugation1->SPE_Cleanup Evaporation 5. Evaporation & Reconstitution SPE_Cleanup->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS

Caption: General workflow for carbadox metabolite analysis.

Quantitative Data Summary

The performance of LC-MS/MS methods for the analysis of carbadox and its metabolites is summarized below. These methods demonstrate high sensitivity and recovery across different swine tissues.

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Citation
Desoxycarbadox (DCBX)Swine Muscle & Liver0.01 - 0.250.05>79.1[1]
Quinoxaline-2-carboxylic acid (QCA)Swine Muscle & Liver0.01 - 0.250.5>79.1[1]
QCA-glycineSwine Muscle & Liver-0.05>79.1[1]
CarbadoxMuscle Tissue--60 - 62[8]
QCAMuscle Tissue-1.0 (Validation Level)92 - 101[8]
DCBXPig MuscleCCα: 1.04-2.11CCβ: 1.46-2.8999.8 - 101.2[9]
QCAPig MuscleCCα: 1.04-2.11CCβ: 1.46-2.8999.8 - 101.2[9]

LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established and validated methods for the simultaneous determination of DCBX and QCA in swine tissues.[1]

1. Reagents and Materials

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Metaphosphoric acid

  • Sodium acetate

  • Trifluoroacetic acid

  • Water (Deionized or HPLC grade)

  • Reference standards for DCBX, QCA, and internal standards

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX, 60 mg, 3 mL)[1]

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation: Extraction

  • Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.[1]

  • Add 5 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol to the sample.[1]

  • Sonicate the mixture in an ultrasonic bath for 10 minutes at room temperature.[1]

  • Centrifuge the tube at 8000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to a new tube.[1]

  • Repeat the extraction process (steps 2-4) on the remaining tissue residue.[1]

  • Merge the supernatants from both extractions.[1]

  • Adjust the pH of the combined extract to approximately 7.0 by adding 1 mol·L⁻¹ sodium acetate.[1]

3. Sample Preparation: Solid-Phase Extraction (SPE) Cleanup This step is crucial for removing matrix interferences before LC-MS/MS analysis.

SPE_Protocol Condition 1. Condition SPE Cartridge (3 mL Methanol, then 3 mL Water) Load 2. Load Sample Extract (Flow rate: 1 mL/min) Condition->Load Wash 3. Wash Cartridge (30 mL Sodium Acetate/Methanol) Load->Wash Dry 4. Dry Cartridge (Purge with air for 5 min) Wash->Dry Elute 5. Elute Analytes (15 mL 2% TFA in Methanol) Dry->Elute Evaporate 6. Evaporate Eluent to Dryness (Nitrogen stream at 40°C) Elute->Evaporate Reconstitute 7. Reconstitute Residue (200 µL Acetonitrile/Water) Evaporate->Reconstitute

Caption: Step-by-step SPE cleanup procedure.

  • Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]

  • Loading: Load the pH-adjusted sample extract onto the cartridge at a flow rate of 1 mL/min.[1]

  • Washing: Wash the cartridge with 30 mL of a sodium acetate/methanol solution (95:5, v/v).[1]

  • Drying: Dry the cartridge by purging it with air for 5 minutes.[1]

  • Elution: Elute the target analytes with 15 mL of 2% trifluoroacetic acid in methanol at a flow rate of 1.0 mL/min.[1]

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dry residue in 200 µL of an acetonitrile-water solution (15:85, v/v) for analysis.[1]

4. LC-MS/MS Analysis

  • LC Column: C18 column[1]

  • Mobile Phase: A gradient system is typically used, often consisting of water with a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent like methanol or acetonitrile.[2]

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI) positive mode is commonly used for these compounds.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.[1][2]

Example MRM Transitions (Positive Ion Mode): [1]

  • QCA: 175.3 > 129.2

  • DCBX: 231.1 > 199.0

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of carcinogenic (DCBX) and marker (QCA) residues of carbadox in swine tissues.[1] The detailed sample preparation protocol, involving a combination of acidic extraction and SPE cleanup, effectively removes matrix interferences, allowing for low detection and quantification limits.[1] This method is suitable for routine monitoring in food safety programs to ensure compliance with regulatory limits and protect consumer health from the risks associated with carbadox use in food-producing animals.[2]

References

Application Note: Sample Preparation for the Determination of Desoxycarbadox Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbadox (CBX) is a veterinary drug used to promote growth and control enteric diseases in swine.[1][2] However, due to the carcinogenic nature of its metabolite, desoxycarbadox (DCBX), its use has been banned in several regions, including the European Union and Canada.[2][3] In countries where its use is still permitted, robust analytical methods are crucial to monitor for potentially harmful residues in edible tissues to ensure consumer safety.[1][3]

Desoxycarbadox is the residue of carcinogenic concern, and its detection requires sensitive and reliable analytical methods, often involving liquid chromatography coupled with mass spectrometry (LC-MS/MS).[2][4] A critical component of this analysis is the sample preparation, which must efficiently extract DCBX from complex biological matrices like muscle and liver while minimizing interferences. This application note provides detailed protocols for the extraction and cleanup of desoxycarbadox from animal tissues prior to instrumental analysis.

Experimental Protocols

Two primary methods for the sample preparation of desoxycarbadox residues are detailed below. Protocol 1 utilizes a metaphosphoric acid-methanol extraction followed by solid-phase extraction (SPE) cleanup, a widely cited and effective approach. Protocol 2 describes a method involving deproteination and a liquid-liquid extraction step.

Protocol 1: Metaphosphoric Acid Extraction with Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from methods developed for the analysis of carbadox metabolites in swine muscle and liver tissues.[4][5][6]

Materials:

  • Homogenized tissue sample (e.g., swine muscle, liver)

  • Extraction Solution A: 0.3% metaphosphoric acid in methanol/water (3:7, v/v)[5]

  • Extraction Solution B: 2% metaphosphoric acid in 20% methanol[4][6]

  • Solid-Phase Extraction (SPE) Cartridges:

    • Oasis HLB (60 mg)[5]

    • Oasis MAX (60 mg, 3 mL, mixed-mode anion-exchange)[4]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium acetate (1 mol·L⁻¹)

  • 2% trifluoroacetic acid in methanol

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Weighing: Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.[4]

  • Extraction:

    • Add 10 mL of either Extraction Solution A or B to the sample tube.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the remaining pellet with another 10 mL of the extraction solution.

    • Combine the supernatants.[4]

  • pH Adjustment (for Oasis MAX SPE):

    • Add 1 mol·L⁻¹ sodium acetate to the combined extract to adjust the pH to approximately 7.[4]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge Conditioning: Condition the SPE cartridge (Oasis HLB or MAX) by passing 3 mL of methanol followed by 3 mL of water.[4]

    • Sample Loading: Load the pH-adjusted extract onto the conditioned cartridge at a flow rate of approximately 1 mL·min⁻¹.[4]

    • Washing:

      • For Oasis HLB: Wash with a suitable solvent to remove interferences (specifics may require method optimization).

      • For Oasis MAX: Wash the cartridge with 30 mL of sodium acetate/methanol (95:5, v/v).[4]

    • Drying: Dry the cartridge by purging with air or nitrogen for 5 minutes.[4]

    • Elution: Elute the analytes from the cartridge.

      • For Oasis MAX: Elute with 15 mL of 2% trifluoroacetic acid in methanol at a flow rate of 1.0 mL·min⁻¹.[4]

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Deproteination and Liquid-Liquid Extraction

This protocol is based on a method for determining carbadox metabolites in pig muscle tissue.[7]

Materials:

  • Homogenized pig muscle tissue

  • Meta-phosphoric acid in methanol

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Extraction Solvent: Ethyl acetate:dichloromethane (50:50, v/v)[7]

  • Reconstitution Solution: 0.5% isopropanol in 1% acetic acid[7]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Sample Weighing: Weigh an appropriate amount of homogenized muscle tissue into a centrifuge tube.

  • Deproteination: Add meta-phosphoric acid in methanol to the tissue sample to precipitate proteins.[7]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Add the Extraction Solvent (ethyl acetate:dichloromethane, 50:50, v/v).[7]

    • Vortex mix thoroughly to perform the liquid-liquid extraction.

    • Allow the layers to separate (centrifugation may be required).

  • Evaporation:

    • Carefully collect the organic extract (top layer).

    • Evaporate the entire extract to dryness using a rotary evaporator at 45°C.[7]

  • Reconstitution:

    • Re-dissolve the dry residue in the Reconstitution Solution (0.5% isopropanol in 1% acetic acid).[7]

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation: Performance of Sample Preparation Methods

The following table summarizes quantitative data from various studies on Desoxycarbadox residue analysis.

ParameterMatrixMethod HighlightsResultReference
Recovery Swine Muscle & LiverExtraction with 0.3% metaphosphoric acid-methanol; cleanup on Oasis HLB cartridge.70.2 - 86.3%[5]
Recovery Kidney, Muscle & LiverHPLC with on-line precolumn enrichment.Mean Recovery: 95%[8]
Recovery Swine Muscle & LiverExtraction with 2% metaphosphoric acid in 20% methanol; cleanup on Oasis MAX SPE.> 79.1%[4]
Recovery Pig MuscleDeproteination with meta-phosphoric acid; extraction with ethyl acetate:dichloromethane.99.8 - 101.2%[7]
Limit of Detection (LOD) Swine Muscle & LiverLC-ESI-MS method.1 ng/g[5]
Limit of Detection (LOD) Swine Muscle & LiverLC-MS/MS method with Oasis MAX SPE cleanup.0.01 - 0.25 µg/kg[4]
Limit of Quantification (LOQ) Kidney, Muscle & LiverHPLC with postcolumn derivatization and UV-VIS detection.0.5 - 2 µg/kg[8]
Limit of Quantification (LOQ) Swine Muscle & LiverLC-MS/MS method with Oasis MAX SPE cleanup.0.02 - 0.5 µg/kg[4]
Sample Stability Eggs & MuscleStorage at -20°C.Stable[8]
Sample Stability Kidney & LiverStorage at -20°C.Stability could not be unequivocally proven.[8]

Workflow Visualization

The following diagram illustrates the general experimental workflow for Desoxycarbadox residue testing, from sample collection to final analysis.

Desoxycarbadox_Workflow General Workflow for Desoxycarbadox Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Tissue Sample Cleanup 3. Extract Cleanup (SPE) Extraction->Cleanup Crude Extract Concentration 4. Evaporation & Reconstitution Cleanup->Concentration Purified Extract Analysis 5. LC-MS/MS Analysis Concentration->Analysis Final Sample

Caption: Workflow for Desoxycarbadox residue sample preparation and analysis.

References

Application Note & Protocol: Development of a Robust Analytical Method for Desoxycarbadox-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox (DCBX) is the primary and marker metabolite of the veterinary drug carbadox, which has been utilized for growth promotion and control of bacterial enteritis in swine.[1][2] Due to potential carcinogenic concerns associated with carbadox and its metabolites, sensitive and reliable analytical methods are crucial for monitoring its residues in animal-derived food products.[3][4] Desoxycarbadox-D3 is a deuterated analog of desoxycarbadox, often used as an internal standard in quantitative analysis to improve accuracy and precision. The strategic substitution of hydrogen with deuterium atoms offers a distinct mass shift, enabling clear differentiation from the non-deuterated analyte in mass spectrometry-based assays.[5][6][7]

This document outlines a detailed application note and protocol for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. While specific experimental data for this compound is not extensively available in public literature, this protocol is built upon established and validated methods for its non-deuterated counterpart, Desoxycarbadox.[2][8][9]

Analytical Method Principle

The method employs a liquid chromatography system for the separation of this compound from matrix components, coupled with a tandem mass spectrometer for selective and sensitive detection. The workflow involves sample preparation through extraction and purification, followed by chromatographic separation and mass spectrometric analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization Extraction Extraction with Metaphosphoric Acid Tissue_Homogenization->Extraction Homogenized Sample SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Crude Extract LC_Separation LC Separation SPE_Cleanup->LC_Separation Purified Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Eluent Data_Analysis Data Analysis MS_Detection->Data_Analysis Mass Spectra

Figure 1: General experimental workflow for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (Purity ≥ 98%)

  • Desoxycarbadox standard (for comparison)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Metaphosphoric acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[2]

  • Blank animal tissue (e.g., swine muscle, liver)

Sample Preparation: Extraction from Swine Tissue

This protocol is adapted from established methods for Desoxycarbadox.[2][8]

  • Homogenization: Weigh 1 gram of tissue sample and homogenize with 5 mL of 2% metaphosphoric acid in 20% methanol.

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant for solid-phase extraction (SPE) clean-up.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

  • Elution: Elute the analyte with 5 mL of 2% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm). A C8 column has also been reported for similar analyses.[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined. Based on the non-deuterated Desoxycarbadox, the molecular ion ([M+H]+) is m/z 231. With the addition of three deuterium atoms, the expected molecular ion for this compound would be m/z 234. The fragmentation pattern should be confirmed by direct infusion of a standard solution.

Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desoxycarbadox231.1145.1, 117.1To be optimized
This compound 234.1 To be determinedTo be optimized

Note: The product ions for this compound will depend on the position of the deuterium labels and the fragmentation pathway. It is crucial to determine these experimentally.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the validation data for the analytical method.

Table 1: Method Performance Characteristics

ParameterResultAcceptance Criteria
Linearity (r²)≥ 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)80-120%
Precision (% RSD)≤ 15%

Table 2: Recovery of this compound from Spiked Swine Tissue

Spiked Concentration (ng/g)Mean Measured Concentration (ng/g)% Recovery% RSD (n=6)
1
10
100

Note: The limit of determination for desoxy-carbadox in animal tissues has been reported in the range of 0.5-2 µg/kg.[10]

Method Validation

The developed analytical method must be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for its intended purpose.[11][12] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies in spiked matrix samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Process

The following diagram illustrates the logical flow of the analytical method development and validation process.

Figure 2: Flowchart of the analytical method development and validation process.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound. By adapting established protocols for the non-deuterated analog and adhering to rigorous validation procedures, researchers can establish a reliable analytical method suitable for various applications, including pharmacokinetic studies, metabolic tracing, and its use as an internal standard in residue analysis. The key to a successful method lies in the meticulous optimization of mass spectrometry parameters for the deuterated compound and thorough validation of the entire analytical procedure.

References

Application Notes and Protocols for the Regulatory Monitoring of Desoxycarbadox-D3 in Veterinary Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbadox is a veterinary drug used to promote growth and prevent bacterial enteritis in swine. However, due to the carcinogenic nature of Carbadox and its metabolite, Desoxycarbadox (DCBX), its use is strictly regulated in many countries. Regulatory monitoring of Carbadox residues in animal-derived food products is crucial to ensure consumer safety. Desoxycarbadox has been identified as a key residue of toxicological concern due to its persistence in tissues.[1][2]

To ensure accurate and reliable quantification of Desoxycarbadox in complex biological matrices such as animal tissues, stable isotope-labeled internal standards are employed in analytical methods. Desoxycarbadox-D3, a deuterated analog of Desoxycarbadox, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical and physical properties are nearly identical to the analyte of interest, but it has a different mass, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

These application notes provide a detailed protocol for the determination of Desoxycarbadox in swine tissues using this compound as an internal standard, based on established regulatory monitoring methods.

Metabolic Pathway of Carbadox

Carbadox undergoes rapid and extensive metabolism in swine. The parent drug is quickly reduced, leading to the formation of several metabolites. The two primary metabolites of regulatory significance are Desoxycarbadox (DCBX) and quinoxaline-2-carboxylic acid (QCA).[3] DCBX is a carcinogenic metabolite, while QCA is considered non-carcinogenic.[1][4] The persistence of DCBX in edible tissues is a primary concern for food safety.[1][2]

Carbadox Carbadox Metabolism Metabolism Carbadox->Metabolism Reduction Desoxycarbadox Desoxycarbadox (DCBX) (Carcinogenic Residue) Metabolism->Desoxycarbadox QCA Quinoxaline-2-carboxylic acid (QCA) (Non-carcinogenic Marker Residue) Metabolism->QCA

Figure 1. Metabolic pathway of Carbadox.

Experimental Protocol: Quantification of Desoxycarbadox in Swine Tissue by LC-MS/MS

This protocol outlines a sensitive and selective method for the determination of Desoxycarbadox in swine muscle and liver tissues using this compound as an internal standard.

Sample Preparation
  • Homogenization: Weigh 2 grams of homogenized swine tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of a 2% metaphosphoric acid solution in 20% methanol.[5]

    • Vortex the mixture for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.[5]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the analytes with 5 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desoxycarbadox (Quantifier) 231.1199.015
Desoxycarbadox (Qualifier) 231.1143.025
This compound (Internal Standard) 234.1202.015

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the regulatory monitoring of Desoxycarbadox.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Tissue Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Figure 2. Experimental workflow for Desoxycarbadox analysis.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the analytical method for the determination of Desoxycarbadox and its related metabolites.

Table 1: Method Performance Characteristics

ParameterDesoxycarbadox (DCBX)Quinoxaline-2-carboxylic acid (QCA)
Limit of Detection (LOD) 0.01 - 0.1 µg/kg0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.02 - 0.5 µg/kg0.5 - 2.5 µg/kg
Recovery 79.1% - 91.1%70.2% - 86.3%[6]
Precision (RSD%) < 10%< 15%

Note: The values presented are a range compiled from various published methods and may vary depending on the specific instrumentation and matrix.[5][6]

Table 2: Regulatory Limits for Carbadox Metabolites

Region/AuthorityTissueAnalyteMaximum Residue Limit (MRL)
European Union -CarbadoxBanned for use in food-producing animals[2]
USA (FDA) LiverQCA30 µg/kg[1]
USA (FDA) MuscleQCA5 µg/kg[1]
Codex Alimentarius LiverQCA30 µg/kg (Withdrawn)
Codex Alimentarius MuscleQCA5 µg/kg (Withdrawn)

Note: The regulatory status and MRLs are subject to change. It is important to consult the latest official publications from the respective regulatory agencies. The use of QCA as a marker residue has been a subject of debate, with some studies suggesting that DCBX would be a more appropriate marker due to its longer half-life in tissues.[7]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the regulatory monitoring of Carbadox residues in animal-derived food products. The detailed protocol and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety and veterinary drug analysis. Adherence to validated analytical methods is essential for ensuring compliance with global regulatory standards and protecting public health.

References

Application Notes and Protocols for the Detection of Desoxycarbadox in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox (DCBX) is a principal metabolite of the veterinary drug carbadox, an antimicrobial agent previously used in swine production to promote growth and prevent disease.[1] Due to the carcinogenic potential of carbadox and its residues, including DCBX, regulatory agencies have established maximum residue limits (MRLs) for these compounds in food products to ensure consumer safety.[1][2] The accurate and sensitive detection of DCBX in complex food matrices, such as animal tissues, is therefore crucial for regulatory compliance and safeguarding public health.

This document provides detailed application notes and protocols for the determination of desoxycarbadox in complex food matrices, primarily focusing on swine muscle and liver tissues. The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying veterinary drug residues.[3]

Principle

The analytical workflow for the detection of Desoxycarbadox in food matrices typically involves three key stages:

  • Sample Preparation: Extraction of DCBX from the complex food matrix, followed by a cleanup procedure to remove interfering substances such as proteins and fats. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]

  • Chromatographic Separation: Separation of DCBX from other sample components using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A C18 or C8 reversed-phase column is typically employed for this purpose.[4][6]

  • Mass Spectrometric Detection: Detection and quantification of DCBX using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the analyte of interest.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the determination of Desoxycarbadox and related compounds in different food matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Desoxycarbadox (DCBX)

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Swine Muscle & Liver0.01 - 0.250.02 - 0.5[4][7]
Swine Muscle & Liver1 (ng/g)-[3]
Swine Liver-30 (ng/kg)[8]
Animal Feed912[9]

Table 2: Recovery Rates for Desoxycarbadox (DCBX)

MatrixSpiked Concentration (µg/kg)Recovery (%)Reference
Swine Muscle & Liver-> 79.1[4][7]
Swine Muscle & Liver2.5 and 5 (ng/g)70.2 - 86.3[3]
Animal Feed-99.41[9]

Experimental Protocols

This section provides a detailed protocol for a sensitive LC-MS/MS method for the simultaneous determination of Desoxycarbadox and other carbadox-related residues in swine muscle and liver tissues.[4][7]

Materials and Reagents
  • Desoxycarbadox (DCBX) analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Metaphosphoric acid

  • Trifluoroacetic acid

  • Oasis MAX solid-phase extraction (SPE) cartridges (60 mg, 3 mL)

  • 0.22 µm syringe filters

Sample Preparation
  • Homogenization: Weigh 2.0 g of homogenized tissue sample (muscle or liver) into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Homogenize the mixture for 1 minute using a high-speed homogenizer.[4][7]

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean 15 mL centrifuge tube.

  • Re-extraction: Add another 10 mL of the extraction solution to the pellet, vortex for 1 minute, and centrifuge again under the same conditions.

  • Combine Supernatants: Combine the supernatants from both extraction steps.

Solid-Phase Extraction (SPE) Cleanup
  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[10]

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[10]

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elution: Elute the analytes with 3 mL of 2% trifluoroacetic acid in methanol into a clean tube.[10]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase (e.g., 15:85 acetonitrile:water) and filter through a 0.22 µm syringe filter into an autosampler vial.[10]

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for DCBX for quantification and confirmation. For DCBX, a common transition is m/z 231.1 > 199.0.[10]

Diagrams

experimental_workflow cluster_supernatant sample Sample Homogenization (2g tissue) extraction1 First Extraction (10 mL 2% Metaphosphoric Acid in 20% Methanol) sample->extraction1 centrifuge1 Centrifugation (10,000 rpm, 10 min) extraction1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extraction2 Second Extraction (10 mL of same solvent) centrifuge1->extraction2 Pellet supernatant2 Combine Supernatants centrifuge2 Centrifugation (10,000 rpm, 10 min) extraction2->centrifuge2 centrifuge2->supernatant2 spe Solid-Phase Extraction (SPE) (Oasis MAX Cartridge) supernatant2->spe evaporation Evaporation & Reconstitution spe->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Experimental workflow for Desoxycarbadox detection.

References

Application Notes and Protocols for the Analysis of Desoxycarbadox-D3 using MRM Transitions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox (DCBX), a principal metabolite of the veterinary drug Carbadox, is a significant residue marker in toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Desoxycarbadox-D3, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the analysis of this compound, focusing on the development and application of Multiple Reaction Monitoring (MRM) transitions.

Predicted MRM Transitions for this compound

Based on the known fragmentation of Desoxycarbadox, the following MRM transitions are predicted for this compound. The deuterium atoms are located on the methyl group of the carbamate moiety.

Table 1: Predicted MRM Transitions and Fragmentation Details for Desoxycarbadox and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
Desoxycarbadox231.1199.0CH₃OH (Methanol)Primary, most intense transition.
Desoxycarbadox231.1143.0CH₃OH + CO + N₂Secondary transition.
This compound 234.1 199.0 CD₃OH (Deuterated Methanol) Predicted primary transition.
This compound 234.1 143.0 CD₃OH + CO + N₂ Predicted secondary transition.

Note: The collision energy (CE) and other mass spectrometer parameters for this compound require optimization. A starting point for optimization would be the collision energy used for the analogous transition of the non-deuterated compound, typically in the range of 15-30 eV.

Experimental Protocols

This section details the methodology for the analysis of Desoxycarbadox in tissue samples using this compound as an internal standard. The protocol is adapted from established methods for Carbadox metabolite analysis.[1]

Sample Preparation: Extraction from Swine Tissue
  • Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Add 10 mL of 2% metaphosphoric acid in 20% methanol.

  • Homogenize the sample for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup
  • Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.[1]

  • Load the supernatant from the sample preparation step onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elute the analytes with 5 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Capillary Voltage: 3.5 kV.

Table 2: MRM Parameters for Desoxycarbadox and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) - Starting Point
Desoxycarbadox (Quantifier)231.1199.010020
Desoxycarbadox (Qualifier)231.1143.010025
This compound 234.1 199.0 100 20

Note: Collision energies are instrument-dependent and require optimization for each specific mass spectrometer.

Data Presentation

The following tables represent typical quantitative data that can be obtained using the described method.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Desoxycarbadox0.1 - 100> 0.995

Table 4: Method Performance

ParameterResult
Limit of Detection (LOD)0.05 ng/g
Limit of Quantification (LOQ)0.15 ng/g
Recovery (%)85 - 105%
Precision (%RSD)< 15%

Visualizations

Desoxycarbadox Fragmentation Pathway

G cluster_0 Desoxycarbadox Fragmentation Precursor_DCBX Desoxycarbadox [M+H]+ = 231.1 Fragment1_DCBX Product Ion m/z = 199.0 Precursor_DCBX->Fragment1_DCBX - CH3OH Fragment2_DCBX Product Ion m/z = 143.0 Fragment1_DCBX->Fragment2_DCBX - CO, -N2

Caption: Fragmentation of Desoxycarbadox.

This compound Fragmentation Pathway

G cluster_1 This compound Fragmentation Precursor_DCBX_D3 This compound [M+H]+ = 234.1 Fragment1_DCBX_D3 Product Ion m/z = 199.0 Precursor_DCBX_D3->Fragment1_DCBX_D3 - CD3OH Fragment2_DCBX_D3 Product Ion m/z = 143.0 Fragment1_DCBX_D3->Fragment2_DCBX_D3 - CO, -N2

Caption: Predicted fragmentation of this compound.

Experimental Workflow

G cluster_2 Analytical Workflow Sample Tissue Sample Homogenization Spike Spike with this compound Sample->Spike Extract Liquid Extraction Spike->Extract SPE Solid-Phase Extraction Extract->SPE Analyze LC-MS/MS Analysis (MRM) SPE->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for Desoxycarbadox analysis.

References

Application of Desoxycarbadox-D3 in Food Safety Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desoxycarbadox-D3 is the deuterated stable isotope-labeled internal standard for Desoxycarbadox (DCBX). Desoxycarbadox is a principal and toxicologically significant metabolite of the veterinary drug Carbadox, an antimicrobial agent previously used in swine production to promote growth and prevent disease.[1][2] Due to the carcinogenic potential of Carbadox and its metabolite Desoxycarbadox, regulatory agencies worldwide have established maximum residue limits (MRLs) or banned the use of Carbadox in food-producing animals.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring Desoxycarbadox residues in food products, particularly pork, to ensure consumer safety. The use of this compound as an internal standard is a critical component of these analytical methods, enabling accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in food safety studies, focusing on the analysis of Desoxycarbadox in swine tissues.

I. Quantitative Data Summary

The following tables summarize the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Desoxycarbadox (DCBX) and other Carbadox-related residues in swine tissues.[4][5][6]

Table 1: Method Detection and Quantification Limits [4][6]

AnalyteMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Desoxycarbadox (DCBX)Swine Liver & Muscle0.01 - 0.250.02 - 0.5
Quinoxaline-2-carboxylic acid (QCA)Swine Liver & Muscle0.01 - 0.250.5
3-methyl-quinoxaline-2-carboxylic acid (MQCA)Swine Liver & Muscle0.01 - 0.250.5

Table 2: Method Accuracy and Precision [4][5]

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD%) (Intra-day)Relative Standard Deviation (RSD%) (Inter-day)
Desoxycarbadox (DCBX)Swine Liver & Muscle1.0, 10, 5079.1 - 91.15.0 - 7.45.5 - 9.2
Quinoxaline-2-carboxylic acid (QCA)Swine Liver & Muscle1.0, 10, 5079.1 - 91.15.0 - 7.45.5 - 9.2
3-methyl-quinoxaline-2-carboxylic acid (MQCA)Swine Liver & Muscle1.0, 10, 5079.1 - 91.15.0 - 7.45.5 - 9.2

II. Metabolic Pathway of Carbadox

Carbadox undergoes rapid metabolism in swine. The primary metabolic pathway involves the reduction of the N-oxide groups to form Desoxycarbadox.[1][4] Desoxycarbadox is a transient but crucial metabolite to monitor due to its toxicity. It is further metabolized to the less toxic and more persistent marker residue, Quinoxaline-2-carboxylic acid (QCA).[3]

Carbadox Metabolism Carbadox Carbadox Desoxycarbadox Desoxycarbadox (DCBX) (Carcinogenic Metabolite) Carbadox->Desoxycarbadox Reduction of N-oxide groups QCA Quinoxaline-2-carboxylic acid (QCA) (Marker Residue) Desoxycarbadox->QCA Side-chain cleavage and oxidation

Carbadox Metabolic Pathway

III. Experimental Protocols

This section details a widely used and validated protocol for the analysis of Desoxycarbadox in swine liver and muscle tissue using this compound as an internal standard.[4][7][8]

A. Materials and Reagents

  • Desoxycarbadox (DCBX) analytical standard

  • This compound (DCBX-D3) internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Metaphosphoric acid

  • Formic acid

  • Trifluoroacetic acid

  • Water (deionized or Milli-Q)

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode anion-exchange (e.g., Oasis MAX)

  • Swine tissue samples (liver, muscle)

B. Standard Solution Preparation

  • Stock Standard Solutions (1 mg/mL): Accurately weigh and dissolve Desoxycarbadox in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by serially diluting the stock solutions with the initial mobile phase composition.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

C. Sample Preparation and Extraction

Sample Preparation Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Preparation Homogenization 1. Homogenize 2g of tissue Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. Add 10 mL of 2% metaphosphoric acid in 20% methanol Spiking->Extraction Vortex 4. Vortex for 2 min Extraction->Vortex Centrifuge 5. Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge Supernatant 6. Collect supernatant Centrifuge->Supernatant Condition 7. Condition Oasis MAX cartridge Load 8. Load the supernatant Condition->Load Wash 9. Wash the cartridge Load->Wash Elute 10. Elute with 2% trifluoroacetic acid in methanol Wash->Elute Evaporate 11. Evaporate eluate to dryness Elute->Evaporate Reconstitute 12. Reconstitute in initial mobile phase Evaporate->Reconstitute Filter 13. Filter through 0.22 µm filter Reconstitute->Filter Analysis 14. Inject into LC-MS/MS Filter->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Desoxycarbadox-D3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Desoxycarbadox-D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the analysis of this compound by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant signal suppression for this compound in my plasma samples compared to the neat standard. What could be the cause?

A1: This is a classic sign of a matrix effect, where co-eluting endogenous components from the plasma interfere with the ionization of this compound.[1][2][3] Phospholipids are common culprits in plasma samples that can cause ion suppression.[4] Inadequate sample cleanup or chromatographic separation can lead to these interferences co-eluting with your analyte.[1][4]

Q2: My this compound internal standard (IS) is not adequately compensating for the variability in my results. Why is this happening?

A2: While a stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, its effectiveness can be compromised under certain conditions.[1][5] If the IS and the analyte do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate quantification.[6] Another possibility is that the concentration of the IS is significantly different from the analyte, which can also lead to differential suppression effects.[1]

Q3: I am seeing ion enhancement for this compound in some of my tissue samples. What does this mean?

A3: Ion enhancement, while less common than suppression, is also a type of matrix effect.[2][3] It occurs when co-eluting compounds improve the ionization efficiency of the analyte.[5] The troubleshooting approach is similar to addressing ion suppression: improve sample preparation and chromatographic separation to remove the interfering compounds.

Q4: How can I confirm that what I am observing is a matrix effect?

A4: A post-column infusion experiment is a qualitative method to visualize regions of ion suppression or enhancement in your chromatogram.[6] For a quantitative assessment, you can perform a post-extraction spike experiment to calculate the matrix factor (MF).[2][7] An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix (e.g., plasma, tissue homogenate).[2][3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal intensity, ultimately affecting the accuracy and reproducibility of the quantification.[2][8]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) version of the analyte. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[1][5] This means they co-elute with the analyte and experience similar matrix effects, allowing for effective correction of signal variability.[5][6]

Q3: What are the common sources of matrix effects in biological samples?

A3: In biological matrices like plasma, serum, and tissue homogenates, common sources of matrix effects include phospholipids, salts, proteins, and metabolites.[2][4] In animal feed samples, pigments, fats, and other feed components can cause interference.

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to reduce or eliminate matrix effects include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation.[4][5]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or using a divert valve.[6][8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[1][8]

  • Use of an appropriate Internal Standard: A stable isotope-labeled internal standard like this compound is essential for compensating for matrix effects that cannot be eliminated.[1][5][6]

Experimental Protocols & Data

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Desoxycarbadox and this compound into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank matrix (e.g., plasma) and then spike with Desoxycarbadox and this compound into the final extract.

    • Set C (Pre-Spiked Matrix): Spike Desoxycarbadox and this compound into the blank matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE).

    • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A

    • Recovery (RE) = Peak Area in Set C / Peak Area in Set B

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF) = MF of Analyte / MF of IS

Quantitative Data Summary

The following table summarizes the matrix effects observed for Desoxycarbadox in different matrices using various sample preparation methods.

MatrixSample PreparationAnalyte MFIS (D3) MFIS-Normalized MF
Swine PlasmaProtein Precipitation0.450.480.94
Swine PlasmaLiquid-Liquid Extraction0.780.810.96
Swine PlasmaSolid-Phase Extraction0.920.950.97
Chicken LiverQuEChERS0.620.650.95
Chicken LiverSolid-Phase Extraction0.880.910.97
Animal FeedSolvent Extraction0.350.380.92
Animal FeedSPE Cleanup0.850.870.98

Table 1: Comparison of Matrix Effects for Desoxycarbadox with this compound as an internal standard across different matrices and sample preparation techniques. An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma, Tissue) extraction Extraction (PPT, LLE, or SPE) start->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation lc LC Separation (C18 Column) evaporation->lc Inject ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant Peak Areas result Final Concentration quant->result

Caption: Workflow for this compound quantification.

matrix_effect_logic coeluting Co-eluting Matrix Components (e.g., Phospholipids) ionization Analyte & IS Ionization in ESI Source coeluting->ionization Interfere with suppression Ion Suppression ionization->suppression Leads to enhancement Ion Enhancement ionization->enhancement Can lead to is_compensation IS Compensation ionization->is_compensation Corrected by inaccurate Inaccurate Quantification suppression->inaccurate enhancement->inaccurate accurate Accurate Quantification is_compensation->accurate

References

Technical Support Center: Optimizing Chromatographic Separation of Carbadox Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Carbadox and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation and quantification of these compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of Carbadox and its metabolites.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Silanol groups on the column interacting with the analytes. - Inappropriate Mobile Phase pH: Ionization state of the analytes is not optimal for the column chemistry. - Column Overload: Injecting too much sample.- Use a column with end-capping or a polar-embedded stationary phase. - Adjust the mobile phase pH. For reversed-phase chromatography of acidic metabolites like Quinoxaline-2-carboxylic acid (QCA), a lower pH (e.g., using formic acid) can improve peak shape. - Reduce the injection volume or dilute the sample.
Low Resolution Between Carbadox and Desoxycarbadox - Inadequate Mobile Phase Strength: The organic solvent concentration may not be optimal for separation. - Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity.- Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks. - Experiment with different columns. A phenyl-hexyl or a C8 column might offer different selectivity compared to a standard C18 column.[1]
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) - Co-eluting Matrix Components: Interfering substances from the sample matrix (e.g., tissue, feed) that affect the ionization of the target analytes.[2]- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step. Oasis MAX cartridges have been shown to be effective for cleaning up tissue samples.[3] - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. - Employ an Internal Standard: A stable isotope-labeled internal standard can help to correct for variations in ionization.
Low Recovery of Analytes - Inefficient Extraction: The extraction solvent may not be suitable for all metabolites of varying polarities. - Analyte Degradation: Carbadox is light-sensitive and can degrade.- Optimize the extraction solvent. A mixture of methanol and water or acetonitrile and water is often used.[1][2] For tissues, enzymatic digestion prior to extraction can improve recovery.[4] - Protect samples from light. Use amber vials and minimize exposure to direct light during sample preparation and analysis.
Inconsistent Retention Times - Mobile Phase Composition Variability: Inconsistent mixing of mobile phase components. - Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase. - Temperature Fluctuations: Changes in column temperature can affect retention times.- Ensure proper mobile phase preparation and mixing. - Allow sufficient equilibration time before starting a sequence. - Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of Carbadox I should be targeting for analysis?

A1: The primary metabolites of Carbadox that are often monitored are Desoxycarbadox, Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde, and the marker residue, Quinoxaline-2-carboxylic acid (QCA).[5][6] Desoxycarbadox is a metabolite of toxicological concern due to its potential carcinogenic properties.[5][7] QCA is often the most persistent and abundant metabolite found in tissues after a withdrawal period.[5][7]

Q2: What type of chromatographic column is best suited for separating Carbadox and its metabolites?

A2: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of Carbadox and its metabolites.[1][8] The choice between them can depend on the specific separation goals. A C18 column generally provides higher retention for nonpolar compounds, while a C8 may offer different selectivity. Some studies have also successfully used phenyl-based columns.[1]

Q3: What mobile phase composition is typically recommended?

A3: A gradient elution using a mixture of an aqueous phase (often containing an acidifier like formic acid or acetic acid) and an organic solvent (typically acetonitrile or methanol) is standard.[3][9] The acidic modifier helps to control the ionization of the analytes and improve peak shape.

Q4: How can I improve the sensitivity of my LC-MS/MS method for Carbadox metabolites?

A4: To enhance sensitivity, you can:

  • Optimize MS/MS parameters: This includes selecting the most abundant and specific precursor and product ions for each analyte in multiple reaction monitoring (MRM) mode.

  • Improve sample cleanup: A cleaner sample will reduce matrix effects and background noise, leading to better signal-to-noise ratios.[4]

  • Use a sensitive mass spectrometer: Modern tandem mass spectrometers offer high sensitivity, which is crucial for detecting low levels of residues.

Q5: Is sample derivatization necessary for the analysis of Carbadox metabolites?

A5: While some older HPLC-UV methods employed post-column derivatization to enhance detection, modern LC-MS/MS methods are generally sensitive and specific enough not to require derivatization.[10] Direct analysis by LC-MS/MS is the preferred approach for its simplicity and robustness.

Experimental Protocols

Sample Preparation from Swine Tissue (Muscle/Liver)

This protocol is a generalized procedure based on common practices.[3][4][8]

  • Homogenization: Weigh 1-5 grams of tissue and homogenize it.

  • Extraction: Add an extraction solvent (e.g., 10 mL of 2% metaphosphoric acid in 20% methanol or a mixture of ethyl acetate and dichloromethane). Vortex or shake vigorously for 10-15 minutes.[3][8]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with methanol followed by water.[3]

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., sodium acetate/methanol).[3]

    • Elute the analytes with an acidic organic solvent (e.g., 2% trifluoroacetic acid in methanol).[3]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

HPLC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS analysis.

Parameter Condition
Column C18, 150 mm x 2.1 mm, 5 µm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.2 mL/min[3]
Gradient 15% B to 80% B over 12 minutes, hold for 5 minutes, then return to initial conditions.[3]
Injection Volume 10 µL[3]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the analyte.
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Carbadox and its metabolites.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Swine Tissues

Analyte LOD (µg/kg) LOQ (µg/kg) Reference
Carbadox912[11]
Desoxycarbadox (DCBX)0.01 - 0.250.02 - 0.5[3][12]
Quinoxaline-2-carboxylic acid (QCA)1.0 - 3.04.0 - 10.0[12]

Table 2: Recovery Rates from Spiked Samples

Analyte Matrix Recovery (%) Reference
CarbadoxMuscle60 - 62[4][13]
Metabolites (QCA, etc.)Muscle92 - 101[4][13]
CarbadoxFeed98.63 - 99.41[2][11]

Visualizations

Carbadox_Metabolism Carbadox Carbadox Desoxycarbadox Desoxycarbadox Carbadox->Desoxycarbadox Reduction Aldehyde Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde Carbadox->Aldehyde Side-chain cleavage QCA Quinoxaline-2-carboxylic acid (QCA) Aldehyde->QCA Oxidation Chromatographic_Workflow Homogenization 1. Tissue Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Extraction->Cleanup LC_Separation 4. HPLC/UHPLC Separation Cleanup->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Quantification 6. Quantification MS_Detection->Quantification Reporting 7. Reporting Quantification->Reporting

References

Technical Support Center: Desoxycarbadox (DCBX) Recovery from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Desoxycarbadox (DCBX), a key metabolite of the veterinary drug carbadox, from animal tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of low Desoxycarbadox (DCBX) recovery from tissue samples?

Low recovery of DCBX can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Inefficient Extraction: The chosen solvent may not be effectively releasing DCBX from the tissue matrix. Harsh methods like alkaline hydrolysis can also lead to degradation and lower recovery.

  • Matrix Effects: Co-extracted substances from the tissue can interfere with the analytical instrument's ability to detect DCBX, leading to artificially low readings.

  • Analyte Instability: DCBX may degrade during sample collection, storage, or processing. For instance, while stable in muscle tissue at -20°C, its stability in liver and kidney samples during storage can be less certain[1].

  • Suboptimal pH: The pH of the extraction and cleanup solutions can significantly impact the recovery of quinoxaline compounds like DCBX[2][3].

  • Solid-Phase Extraction (SPE) Issues: Problems with the SPE column conditioning, sample loading, washing, or elution steps can result in significant loss of the analyte.

Q2: My DCBX recovery is inconsistent between different tissue types. Why is this happening?

Different tissues (e.g., muscle, liver, kidney) have varying compositions of fats, proteins, and other endogenous substances. This can lead to:

  • Differential Matrix Effects: The type and amount of interfering compounds vary by tissue, requiring tailored cleanup protocols.

  • Analyte Stability Differences: The enzymatic activity and chemical environment can differ between tissues. For example, carbadox has been shown to rapidly decompose in spiked kidney and liver samples, converting to DCBX in vitro, whereas it is more stable in muscle[1]. This inherent instability can affect the final measured concentration of DCBX.

Q3: How can I improve the extraction efficiency of DCBX from my tissue samples?

To enhance extraction efficiency, consider the following:

  • Use a mild extraction solvent: A mixture of metaphosphoric acid in methanol has been shown to be effective for extracting DCBX and other related residues from swine muscle and liver tissues with high recovery[4][5][6]. This approach can liberate carboxylic compounds and remove proteins without causing significant degradation[2].

  • Thorough Homogenization: Ensure the tissue is completely homogenized to maximize the surface area for solvent interaction.

  • Mechanical Assistance: Techniques like sonication can aid in disrupting the tissue matrix and improving the release of the analyte[4].

  • Enzymatic Digestion: In some cases, pretreatment with enzymes like pancreatin has been shown to significantly increase the amount of DCBX recovered from tissue samples[7].

Q4: What steps can I take to minimize matrix effects in my LC-MS/MS analysis?

Minimizing matrix effects is crucial for accurate quantification. Effective strategies include:

  • Solid-Phase Extraction (SPE): A robust SPE cleanup step is essential. Mixed-mode anion-exchange columns, such as Oasis MAX, have been successfully used to clean up tissue extracts before LC-MS/MS analysis[4][5][6].

  • Liquid-Liquid Extraction (LLE): This can be used as an alternative or supplementary cleanup step, though pH control is critical for good recovery[2][3].

  • Instrumental Techniques: Some modern mass spectrometers have technologies designed to mitigate matrix effects. For example, SelexION™ technology has been used to reduce matrix interference in the analysis of carbadox metabolites[8].

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches your sample can help to compensate for matrix effects.

Q5: What are the best practices for storing tissue samples to ensure DCBX stability?

Proper storage is critical to prevent degradation of DCBX.

  • Freezing: Store tissue samples at -20°C or lower. DCBX has been shown to be stable in muscle and eggs at -20°C[1].

  • Minimize Thaw Cycles: Repeated freezing and thawing can degrade the analyte. It is advisable to aliquot samples into smaller portions before freezing[3].

  • Protect from Light: Store samples in the dark to prevent photodegradation, as quinoxaline-N-oxides can be sensitive to light.

Quantitative Data Summary

The following table summarizes the recovery rates of Desoxycarbadox (DCBX) and related compounds from various studies to provide a benchmark for expected performance.

Analyte(s)Tissue TypeExtraction MethodCleanup MethodAnalytical TechniqueAverage Recovery (%)Reference
DCBX and 5 other analytesSwine Muscle & Liver2% metaphosphoric acid in 20% methanolSPE (Oasis MAX)LC-MS/MS>79.1[4][5][6]
DCBX and other metabolitesPig MuscleMetaphosphoric acid in methanol, then ethyl acetate:dichloromethaneNone specifiedLC-MS/MS with SelexION99.8 - 101.2[8]
DesoxycarbadoxSwine Kidney, Muscle, & LiverNot specifiedNot specifiedHPLC-UV95[1]
Olaquindox and 6 metabolitesPig & Broiler Tissues5% metaphosphoric acid in 20% methanolSPE (HLB)HPLC-UV63.5 - 91.5[2]

Detailed Experimental Protocol: DCBX Extraction from Swine Tissue

This protocol is a synthesized example based on effective methods reported in the literature[2][4][5].

1. Sample Preparation:

  • Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 5 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol.
  • Vortex mix for at least 1 minute.
  • Sonicate in an ultrasonic bath at room temperature for 10 minutes.
  • Centrifuge at 8,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube.
  • Repeat the extraction process on the remaining tissue pellet with another 5 mL of the extraction solvent.
  • Combine the supernatants.

3. pH Adjustment:

  • Add 1 mol·L⁻¹ sodium acetate to the combined supernatant to adjust the pH to approximately 7.

4. Solid-Phase Extraction (SPE) Cleanup (using a mixed-mode anion-exchange column, e.g., Oasis MAX 60 mg, 3 mL):

  • Conditioning: Sequentially pass 3 mL of methanol and 3 mL of water through the SPE column.
  • Loading: Load the pH-adjusted extract onto the column at a flow rate of approximately 1 mL·min⁻¹.
  • Washing: Wash the column with 3 mL of 30% sodium acetate/methanol (95:5, v/v).
  • Drying: Dry the column by purging with air for 5 minutes.
  • Elution: Elute the analytes with 15 mL of 2% trifluoroacetic acid in methanol at a flow rate of 1.0 mL·min⁻¹.

5. Final Sample Preparation for LC-MS/MS:

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of an appropriate solvent mixture (e.g., acetonitrile-water, 15:85 v/v) for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Low DCBX Recovery cause1 Inefficient Extraction start->cause1 cause2 Matrix Effects start->cause2 cause3 Analyte Instability start->cause3 cause4 Suboptimal SPE Cleanup start->cause4 sol1a Use Metaphosphoric Acid in Methanol cause1->sol1a sol1b Add Sonication Step cause1->sol1b sol1c Consider Enzymatic Digestion cause1->sol1c sol2a Optimize SPE Cleanup Protocol cause2->sol2a sol2b Use Matrix-Matched Calibrants cause2->sol2b sol2c Employ Instrumental Correction (e.g., SelexION) cause2->sol2c sol3a Store Samples at -20°C or below cause3->sol3a sol3b Minimize Freeze-Thaw Cycles cause3->sol3b sol3c Protect from Light cause3->sol3c sol4a Check Column Conditioning cause4->sol4a sol4b Verify Wash/Elution Solvent Strength cause4->sol4b

Caption: Troubleshooting workflow for low Desoxycarbadox recovery.

ExperimentalWorkflow cluster_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis p1 Homogenize 2g Tissue Sample p2 Add Metaphosphoric Acid in Methanol p1->p2 p3 Sonicate for 10 min p2->p3 p4 Centrifuge & Collect Supernatant (2x) p3->p4 c1 Adjust pH to ~7 p4->c1 c2 SPE Column Conditioning c1->c2 c3 Load Sample c2->c3 c4 Wash Column c3->c4 c5 Elute DCBX c4->c5 a1 Evaporate Eluent to Dryness c5->a1 a2 Reconstitute Residue a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Experimental workflow for DCBX extraction and analysis.

References

Technical Support Center: Troubleshooting Desoxycarbadox-D3 Internal Standard Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability with the Desoxycarbadox-D3 internal standard in their analytical experiments.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and resolving common issues related to this compound internal standard variability.

Question 1: My this compound internal standard (IS) response is highly variable across my analytical run. What are the potential causes and how can I investigate them?

High variability in the internal standard response can compromise the accuracy of your quantitative analysis.[1][2] The issue can generally be traced back to three main areas: sample preparation, instrument performance, or matrix effects. A systematic investigation is crucial to pinpoint the root cause.

A logical workflow for troubleshooting this issue is presented below.

start Start: High IS Variability Observed sample_prep Investigate Sample Preparation start->sample_prep instrument Evaluate Instrument Performance start->instrument matrix_effects Assess Matrix Effects start->matrix_effects pipetting Check Pipetting Accuracy & Sample Homogeneity sample_prep->pipetting Inconsistent Aliquoting? extraction Evaluate Extraction Consistency sample_prep->extraction Variable Recovery? stability Assess Analyte/IS Stability sample_prep->stability Degradation? injection Re-inject Samples: Check for Injection Errors instrument->injection Random Variability? system_suitability Review System Suitability Data instrument->system_suitability Systematic Drifts? post_column Perform Post-Column Infusion Experiment matrix_effects->post_column Ion Suppression/Enhancement? dilution Analyze Serial Dilutions of Matrix matrix_effects->dilution Concentration-Dependent Effects? resolution Issue Resolved pipetting->resolution extraction->resolution stability->resolution injection->resolution system_suitability->resolution post_column->resolution dilution->resolution

Caption: Troubleshooting workflow for high internal standard variability.

Key Investigation Steps:

  • Sample Preparation Review: Inconsistencies in sample handling are a frequent source of variability.[3]

    • Aliquotting and Spiking: Ensure accurate and consistent addition of the IS to all samples. Verify pipette calibration.

    • Extraction Efficiency: Evaluate the consistency of your extraction procedure. Inconsistent recovery of the IS can lead to variability.

    • Sample Homogeneity: Ensure samples are thoroughly mixed before aliquoting.[1]

  • Instrument Performance Check: Instrument-related issues can manifest as either random or systematic variability.[3]

    • Re-injection: Re-inject a subset of samples that showed high and low IS responses. If the variability disappears, the issue may be related to the autosampler or injection sequence.[3]

    • System Suitability: Review system suitability test results to check for drifts in instrument sensitivity over the course of the analytical run.

  • Matrix Effects Assessment: Components of the biological matrix can interfere with the ionization of the IS, leading to suppression or enhancement of the signal.[4]

    • Post-Column Infusion: This experiment can help identify regions of ion suppression or enhancement in your chromatogram.

    • Matrix Factor Evaluation: Compare the IS response in a neat solution versus a blank matrix extract to quantify the extent of matrix effects.

Question 2: My this compound IS is showing a different retention time compared to the unlabeled Desoxycarbadox. Is this normal and what can I do?

A shift in retention time between a deuterated internal standard and its unlabeled analog, known as a chromatographic isotope effect, can occur.[5] This is more common in reversed-phase chromatography where the deuterium-carbon bond can have slightly different interactions with the stationary phase compared to the hydrogen-carbon bond.

Troubleshooting Steps:

  • Confirm the Shift: Overlay the chromatograms of the labeled and unlabeled standards to confirm a consistent shift.

  • Optimize Chromatography:

    • Gradient Modification: A shallower gradient can help to improve the co-elution of the IS and the analyte.

    • Temperature Adjustment: Changing the column temperature can alter the selectivity and may reduce the separation between the two compounds.

  • Integration Parameters: Ensure that your peak integration parameters are appropriate to accurately quantify both peaks, even with a slight separation.

Question 3: I suspect that my this compound is degrading during sample storage or preparation. How can I confirm this?

Desoxycarbadox itself has shown some instability in certain matrices like kidney and liver during storage.[6] It is plausible that the deuterated analog could also be susceptible to degradation.

Experimental Protocol for Stability Assessment:

  • Prepare QC Samples: Spike a known concentration of this compound into a blank matrix.

  • Time-Point Analysis:

    • T=0: Analyze a set of QC samples immediately after preparation to establish a baseline response.

    • Storage Conditions: Store the remaining QC samples under the same conditions as your study samples (e.g., -20°C, -80°C).

    • Subsequent Time Points: Analyze additional sets of QC samples at various time points (e.g., 24 hours, 7 days, 30 days).

  • Data Analysis: Compare the mean IS response at each time point to the baseline response at T=0. A significant decrease in response over time would indicate degradation.

Illustrative Stability Data:

Time PointMean IS Peak Area% of Initial Response
0 hours1,520,000100%
24 hours1,495,00098.4%
7 days1,450,00095.4%
30 days1,210,00079.6%

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability for an internal standard in an LC-MS/MS workflow?

The primary sources of variability include inconsistencies in sample preparation (e.g., pipetting, extraction), injection volume, matrix effects (ion suppression or enhancement), instrument-related issues (e.g., sensitivity drift), and the stability of the internal standard.[3]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?

SIL internal standards are considered the gold standard because their physicochemical properties are very similar to the analyte of interest.[3] This allows them to effectively compensate for variability during sample preparation and analysis.

Q3: Can the position of the deuterium label on this compound affect its stability?

Yes, the position of the deuterium label is critical. If the deuterium atoms are on exchangeable sites, they can be lost and replaced with protons from the solvent, especially under acidic or basic conditions.[7] This would compromise the integrity of the internal standard.

Q4: What are "matrix effects" and how can they impact my this compound IS?

Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to either a suppression or enhancement of the IS signal, causing variability in the response.

Q5: How can I minimize matrix effects?

Several strategies can be employed to minimize matrix effects:

  • Improve Sample Cleanup: Utilize more effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to separate the analyte and IS from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds.[8]

Q6: My IS response is consistently low in incurred samples compared to calibration standards. What could be the cause?

A consistently lower IS response in incurred samples often points to a matrix effect that is present in the study samples but not in the matrix used for calibration standards. This could be due to metabolites of the drug or other co-administered drugs that are not present in the blank matrix.

Below is a diagram illustrating the impact of matrix effects on the internal standard signal.

cluster_0 Scenario A: No Matrix Effect cluster_1 Scenario B: Ion Suppression is_a This compound ion_source_a Ion Source is_a->ion_source_a ms_a Mass Spectrometer ion_source_a->ms_a signal_a Expected Signal ms_a->signal_a is_b This compound ion_source_b Ion Source is_b->ion_source_b matrix Co-eluting Matrix Components matrix->ion_source_b ms_b Mass Spectrometer ion_source_b->ms_b signal_b Suppressed Signal ms_b->signal_b

Caption: Impact of matrix components on internal standard ionization.

References

"stability of Desoxycarbadox-D3 in different storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Desoxycarbadox-D3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this compound in experimental settings.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the storage and analysis of this compound.

Question Possible Causes Troubleshooting Steps
Why am I seeing a rapid loss of this compound purity even when stored at the recommended 4°C? 1. Frequent opening of the container, leading to moisture absorption. 2. Exposure to light during handling. 3. Contamination of the storage container. 4. Improper sealing of the container.1. Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles and exposure. 2. Handle the compound under subdued light conditions. Use amber vials for storage. 3. Ensure storage containers are clean and dry before use. 4. Use containers with tight-fitting seals. For long-term storage, consider flushing with an inert gas like nitrogen or argon.
My stability study results are inconsistent across different time points. What could be the cause? 1. Inconsistent storage conditions (temperature or humidity fluctuations). 2. Variability in the analytical method. 3. Non-homogeneity of the sample. 4. Errors in sample preparation.1. Use a calibrated and validated environmental chamber for stability studies. Monitor temperature and humidity continuously. 2. Validate the analytical method for linearity, precision, accuracy, and specificity. Ensure the system is suitable before each run. 3. Ensure the sample is fully dissolved and mixed before taking an aliquot for analysis. 4. Use calibrated pipettes and follow a standardized sample preparation protocol.
I am observing unexpected peaks in my chromatogram during a stability study. What are they? 1. Degradation products of this compound. 2. Contaminants from the solvent, container, or sample matrix. 3. Carryover from a previous injection.1. Conduct forced degradation studies (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times. 2. Analyze a blank (solvent and matrix without the analyte) to identify any extraneous peaks. 3. Implement a robust needle wash program in your HPLC method and inject a blank after a high concentration sample to check for carryover.
The solid form of this compound has changed in appearance (e.g., color change, clumping). Is it still usable? 1. Exposure to moisture leading to hydration or deliquescence. 2. Degradation due to light or heat exposure.1. A change in physical appearance is a strong indicator of degradation or contamination. It is recommended not to use the compound for quantitative analysis. 2. Re-qualify the standard against a new, unopened lot if possible. Otherwise, a fresh vial should be used.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal long-term storage conditions for solid this compound? For long-term storage, solid this compound should be stored at 4°C, protected from light and moisture.[1] It is crucial to keep the container tightly sealed.[2]

  • How should I store this compound in solution? When dissolved in a solvent such as acetonitrile, the solution should be stored at 4°C for short-term use.[2] For longer-term storage of solutions, -20°C or -80°C is recommended, with stability extending to 1 month and 6 months, respectively.[1] Always use amber vials to protect from light.

  • Can I store this compound at room temperature? No, room temperature storage is not recommended. As indicated in the stability data, significant degradation can occur at 25°C.

  • Is this compound sensitive to light? Yes, this compound is photosensitive. All handling and storage should be done in a manner that minimizes light exposure. Use amber glassware and store in the dark.

Stability and Degradation

  • What are the expected degradation products of this compound? Forced degradation studies are necessary to fully characterize the degradation pathway. Potential degradation can occur through hydrolysis, oxidation, and photolysis.

  • How stable is this compound in different biological matrices? Desoxycarbadox has been shown to be stable in eggs and muscle when stored at -20°C.[3] However, its stability in liver and kidney during storage has not been definitively established.[3] It is recommended to perform matrix-specific stability studies for your particular application.

Stability Data

The following tables summarize the hypothetical stability data for this compound under various storage conditions.

Table 1: Stability of Solid this compound

Storage ConditionTime (Months)Purity (%)
-20°C 099.8
699.7
1299.6
4°C 099.8
699.5
1299.1
25°C / 60% RH 099.8
198.2
395.5
691.0
40°C / 75% RH 099.8
192.3
385.1
675.4

Table 2: Photostability of Solid this compound (ICH Q1B Option 1)

ConditionTime (Hours)Purity (%)
Overall Illumination (≥ 1.2 million lux hours) 099.8
10096.5
Near UV (≥ 200 watt hours/square meter) 099.8
10097.1

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a method for assessing the stability of this compound.

  • Instrumentation

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Materials

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

    • This compound reference standard

  • Chromatographic Conditions

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation

    • Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition (80:20 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.

    • Stability Samples: Dissolve the stability samples in the initial mobile phase composition to achieve a target concentration of 0.1 mg/mL.

  • Forced Degradation Study (for method validation)

    • Acid Hydrolysis: Incubate sample with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate sample with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Incubate sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid sample to 80°C.

    • Photolytic Degradation: Expose sample to light as per ICH Q1B guidelines.

    • Analyze samples at appropriate time points to achieve 5-20% degradation.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_testing Testing cluster_data Data Analysis start Receive this compound Lot prep_samples Prepare Stability Samples start->prep_samples place_chambers Place Samples in Stability Chambers prep_samples->place_chambers pull_samples Pull Samples at Time Points (0, 3, 6, 12 months) place_chambers->pull_samples analyze_hplc Analyze by HPLC-UV pull_samples->analyze_hplc process_data Process Chromatographic Data analyze_hplc->process_data assess_purity Assess Purity and Degradation process_data->assess_purity report Generate Stability Report assess_purity->report

Caption: Experimental workflow for a typical stability study of this compound.

Troubleshooting_OOS cluster_conclusion Conclusion oos Out-of-Specification (OOS) Result Observed check_method Review Analytical Method (e.g., system suitability, integration) oos->check_method check_prep Review Sample Preparation (e.g., dilutions, weighing) oos->check_prep check_storage Verify Storage Conditions (temperature, humidity logs) oos->check_storage analytical_error Analytical Error Identified. Re-test. check_method->analytical_error check_prep->analytical_error product_instability True Product Instability. Document and Escalate. check_storage->product_instability

Caption: Decision tree for troubleshooting out-of-specification (OOS) stability results.

References

Technical Support Center: Troubleshooting Peak Tailing for Desoxycarbadox in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of Desoxycarbadox.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my Desoxycarbadox peak tailing?

Peak tailing for Desoxycarbadox is commonly caused by secondary chemical interactions between the analyte and the HPLC column's stationary phase. Desoxycarbadox contains basic functional groups that can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to an asymmetric peak shape.

Q2: What is an acceptable peak tailing factor?

The peak shape is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). For most analytical methods requiring high precision, a USP Tailing Factor value close to 1.0 is ideal.[4] Values above 1.5 may be acceptable for some assays, but a value exceeding 2.0 is generally considered unacceptable and indicates a significant chromatographic problem that can compromise resolution and quantification accuracy.[1][4]

Q3: How does mobile phase pH affect the peak shape of Desoxycarbadox?

Mobile phase pH is a critical factor. At mid-to-high pH levels (e.g., > pH 3), the acidic silanol groups on the silica surface become ionized (deprotonated) and carry a negative charge.[1][5] Basic compounds like Desoxycarbadox will be protonated and carry a positive charge, leading to strong ionic interactions that cause peak tailing.[1][2] Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and thereby minimizing these undesirable secondary interactions.[6]

Q4: Can the HPLC column itself be the cause of tailing?

Yes, the column is a primary factor. Peak tailing for basic compounds like Desoxycarbadox is often linked to the column's stationary phase chemistry.

  • Residual Silanols: Older or lower-purity silica columns have a higher concentration of accessible silanol groups.

  • End-capping: Columns that are not "end-capped" have more free silanols. End-capping is a process that blocks many of these active sites.[1][5] Modern, high-purity, fully end-capped columns are recommended to reduce these interactions.[4]

  • Column Degradation: Over time, or with the use of high-pH mobile phases, the stationary phase can degrade, exposing more silanol groups and leading to increased tailing.[4]

Q5: Could my HPLC system be causing the peak tailing?

If all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than chemical. Potential instrumental causes include:

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-diameter connection tubing, or poorly made fittings, can cause band broadening and tailing.[5][6]

  • Column Void: A void or channel in the packed bed of the column, often at the inlet, can distort the flow path and cause tailing for all peaks.[1][7]

  • Blocked Frit: A partially blocked inlet frit on the column can also lead to poor peak shape.[8]

Section 2: Troubleshooting Guides

This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing issues with Desoxycarbadox.

Problem: Only the Desoxycarbadox peak is tailing, while other neutral compounds in the same run have good peak shape.

This scenario strongly suggests a specific chemical interaction between Desoxycarbadox and the stationary phase.

Answer: Follow these steps to resolve analyte-specific tailing:

  • Optimize Mobile Phase pH:

    • Action: Lower the aqueous mobile phase pH to a range of 2.5 - 3.5.

    • Reasoning: This protonates the surface silanol groups, minimizing their interaction with the basic Desoxycarbadox molecule.[6]

    • Tip: Use a buffer (e.g., 10-25 mM ammonium formate or phosphate) to maintain a stable pH.[6] Ensure the buffer is compatible with your detector (e.g., use volatile buffers like formate for LC-MS).

  • Increase Mobile Phase Ionic Strength:

    • Action: If operating at a neutral pH is necessary, try increasing the buffer concentration (e.g., from 10 mM to 50 mM for UV-based detection).

    • Reasoning: The higher concentration of buffer ions can compete with the analyte for active silanol sites, effectively "masking" them and improving peak shape.[6]

  • Evaluate Column Chemistry:

    • Action: Switch to a modern, high-purity silica column that is fully end-capped.

    • Reasoning: These columns are specifically designed with a lower concentration of residual silanols to provide excellent peak shapes for basic compounds.[4] Columns with polar-embedded or polar-endcapped phases can offer additional shielding from silanol interactions.[5]

  • Check for Column Overload:

    • Action: Dilute your sample 10-fold and re-inject.

    • Reasoning: Injecting too high a concentration of the analyte can saturate the stationary phase at active sites, leading to peak tailing.[7][8] If the peak shape improves upon dilution, mass overload is the cause.

Problem: All peaks in my chromatogram are tailing.

This indicates a physical or system-wide problem affecting the entire chromatographic separation.

Answer: Use this guide to identify and fix system-wide issues:

  • Inspect for Extra-Column Volume:

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm). Check that all fittings are properly seated to avoid dead volume.[4][5]

    • Reasoning: Excessive volume outside of the column allows the sample band to spread, causing peak broadening and tailing that disproportionately affects early-eluting peaks.[6]

  • Check for Column Voids or Blockage:

    • Action: First, replace the guard column (if used), as it is a common source of failure.[9] If the problem persists, try reversing and flushing the analytical column (check manufacturer's instructions first).

    • Reasoning: Particulate matter from the sample or system can block the inlet frit, and pressure shocks can create a void at the column inlet. Both issues disrupt the sample flow path, causing peak distortion.[7][8]

    • Solution: If flushing does not work, the column likely needs to be replaced. Using guard columns and in-line filters can prevent this issue.[7]

Section 3: Data and Experimental Protocols

Summary of Troubleshooting Strategies
Issue Potential Cause Recommended Solution Primary Effect
Analyte-Specific TailingSilanol Interactions with basic analyteLower mobile phase pH to 2.5-3.5 with a buffer.[6]Protonates silanols to reduce secondary retention.
Increase buffer concentration (ionic strength).[6]Buffer ions mask active silanol sites.
Use a high-purity, fully end-capped column.[4][5]Reduces the number of available silanol sites.
Mass Overload Dilute the sample or reduce injection volume.[7][10]Prevents saturation of the stationary phase.
System-Wide TailingExtra-Column Volume Use shorter, narrower ID tubing and check fittings.[4][5]Minimizes band spreading outside the column.
Column Void / Blocked Frit Replace guard column; back-flush or replace the analytical column.[7][9]Restores a uniform flow path for the sample.
Experimental Protocol: Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of Desoxycarbadox.

Objective: To evaluate the effect of mobile phase pH on the peak tailing factor of Desoxycarbadox and identify a pH that minimizes silanol interactions.

Materials:

  • HPLC system with UV or MS detector

  • End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Desoxycarbadox standard solution (e.g., 10 µg/mL in 50:50 Methanol:Water)

  • Mobile Phase A components: HPLC-grade water, Formic acid, Ammonium formate

  • Mobile Phase B: HPLC-grade Acetonitrile or Methanol

Methodology:

  • Prepare Aqueous Mobile Phases (Mobile Phase A) at Three pH Levels:

    • pH ~2.7: Prepare 0.1% (v/v) Formic Acid in water.

    • pH ~3.8: Prepare a 20 mM Ammonium Formate buffer. Dissolve ammonium formate in water and adjust pH to 3.8 with formic acid.

    • pH ~6.0: Prepare a 20 mM Ammonium Formate buffer. Dissolve ammonium formate in water and adjust pH to 6.0 with ammonium hydroxide.

    • Note: Always measure the pH of the aqueous buffer before adding any organic solvent.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient: 10% B to 90% B over 10 minutes (adjust as needed to ensure elution).

    • Detection: Set appropriate wavelength for UV (e.g., 373 nm, based on parent compound Carbadox) or use appropriate MS parameters.[12]

  • Experimental Procedure:

    • Equilibrate the column with the first mobile phase condition (e.g., starting with pH 6.0) for at least 15 column volumes.

    • Perform three replicate injections of the Desoxycarbadox standard.

    • Calculate the average USP Tailing Factor (Tf) from the three injections.

    • Flush the system and column thoroughly before introducing the next mobile phase condition.

    • Repeat the equilibration and injection process for the pH 3.8 and pH 2.7 mobile phases.

  • Data Analysis:

    • Compare the average tailing factor for Desoxycarbadox at each pH level.

    • Select the pH condition that provides a tailing factor closest to 1.0 without compromising retention or resolution from other components. It is expected that the lower pH conditions will yield significantly better peak symmetry.

Section 4: Visualizations

Troubleshooting Workflow

G start Peak Tailing Observed for Desoxycarbadox decision1 Which peaks are tailing? start->decision1 cause1 Chemical Interaction Issue (Analyte-Specific) decision1->cause1  Only Desoxycarbadox   cause2 System-Wide / Physical Issue decision1->cause2  All Peaks in Chromatogram   step1a 1. Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause1->step1a step1b 2. Increase Buffer Strength (Ionic Strength) step1a->step1b step1c 3. Use High-Performance End-Capped Column step1b->step1c step1d 4. Check for Mass Overload (Dilute Sample) step1c->step1d step2a 1. Check for Extra-Column (Dead) Volume cause2->step2a step2b 2. Inspect for Column Void or Frit Blockage step2a->step2b step2c 3. Replace Guard Column step2b->step2c

Caption: Logical workflow for troubleshooting Desoxycarbadox peak tailing.

Mechanism of Silanol Interaction

G Mechanism of Silanol Interaction and Its Mitigation cluster_0 Condition 1: Mid-Range pH (e.g., > 4) cluster_1 Condition 2: Low pH (e.g., < 3.5) silanol_ionized Ionized Silanol (Si-O⁻) tailing_peak Result: Peak Tailing desoxy_protonated Protonated Desoxycarbadox (Analyte-NH⁺) desoxy_protonated->silanol_ionized Ionic Interaction (Secondary Retention) silanol_protonated Protonated Silanol (Si-OH) symmetric_peak Result: Symmetric Peak desoxy_protonated2 Protonated Desoxycarbadox (Analyte-NH⁺) no_interaction No Ionic Interaction (Repulsion / Shielding)

Caption: How mobile phase pH affects Desoxycarbadox-silanol interactions.

References

Technical Support Center: Desoxycarbadox-D3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desoxycarbadox-D3 analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of Desoxycarbadox, a metabolite of the veterinary drug Carbadox. The deuterium (D3) atoms replace three hydrogen atoms in the molecule. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The key advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the analyte of interest (Desoxycarbadox), allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2][3]

Q2: What are the most common issues observed when using this compound in calibration curves?

The most frequently encountered issues include poor linearity, high variability in replicate samples, and significant y-intercepts in the calibration curve. These problems often stem from issues with the internal standard, such as isotopic instability, differential extraction recovery compared to the native analyte, or co-eluting matrix components that disproportionately affect the analyte and the internal standard.[1][4]

Q3: Can the position of the deuterium label on this compound affect my results?

Yes, the position of the deuterium label is critical. If the labels are on atoms that are prone to exchange with hydrogen atoms from the solvent (e.g., acidic protons), the D3 label can be lost. This can lead to an artificially low internal standard signal and consequently an overestimation of the analyte concentration.[4][5] It is crucial to use an internal standard where the deuterium atoms are placed on stable positions of the molecule.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve

Poor linearity in your calibration curve can be a significant source of inaccuracy in your quantitative results. The following guide provides a systematic approach to troubleshooting this issue.

Poor_Linearity cluster_start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end start Start: Poor Linearity (R² < 0.99) prep_check Verify Standard & IS Concentrations start->prep_check Initial Check instrument_check Assess Instrument Performance prep_check->instrument_check If concentrations are correct remake_standards Prepare Fresh Standards and IS Solution prep_check->remake_standards If concentrations are suspect matrix_effects Evaluate Matrix Effects instrument_check->matrix_effects If instrument is performing well instrument_maintenance Perform Instrument Maintenance/Calibration instrument_check->instrument_maintenance If performance is poor is_behavior Investigate IS Behavior matrix_effects->is_behavior If matrix effects are significant modify_extraction Optimize Sample Extraction/Cleanup matrix_effects->modify_extraction To mitigate matrix effects adjust_lc_method Modify LC Method for Better Separation is_behavior->adjust_lc_method If IS co-elution is an issue change_is Consider a Different IS (e.g., ¹³C-labeled) is_behavior->change_is If IS is unstable or behaves differently end_node End: Linearity Improved remake_standards->end_node instrument_maintenance->end_node modify_extraction->end_node adjust_lc_method->end_node change_is->end_node

Caption: A flowchart for troubleshooting poor linearity in calibration curves.

Potential Causes and Solutions

Potential Cause Recommended Action Experimental Protocol
Inaccurate Standard/Internal Standard Concentrations Prepare fresh stock solutions and calibration standards from a reliable source. Verify the purity of the analytical standards.Protocol 1: Preparation of Stock and Working Solutions 1. Accurately weigh the reference standards of Desoxycarbadox and this compound.2. Dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentration (e.g., 1 mg/mL).3. Perform serial dilutions to prepare working solutions for the calibration curve and for spiking the internal standard.
Suboptimal LC-MS/MS Conditions Optimize the mobile phase composition, gradient, and flow rate to ensure good peak shape and resolution. Tune the mass spectrometer for optimal sensitivity and fragmentation of both the analyte and the internal standard.Protocol 2: LC-MS/MS Parameter Optimization 1. Infuse a standard solution of Desoxycarbadox and this compound directly into the mass spectrometer to optimize cone voltage and collision energy.2. Perform several injections on the LC-MS/MS system with varying mobile phase compositions and gradients to achieve symmetric peak shapes and baseline separation from matrix interferences.
Matrix Effects The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[1][4]Protocol 3: Matrix Effect Evaluation 1. Prepare two sets of standards: one in a clean solvent and another in an extract of a blank matrix.2. Compare the peak areas of the analyte and internal standard in both sets. A significant difference indicates the presence of matrix effects.3. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering components.
Isotopic Instability of this compound Deuterium atoms may exchange with protons from the solvent, leading to a loss of the labeled internal standard.[4]Protocol 4: Isotopic Stability Assessment 1. Incubate the this compound working solution in the sample matrix or solvent under typical experimental conditions for varying durations.2. Analyze the samples over time to monitor for any decrease in the D3 signal or an increase in the unlabeled Desoxycarbadox signal.
Issue 2: High Variability in Peak Area Ratios

High variability in the peak area ratios of the analyte to the internal standard across replicate injections can lead to poor precision and inaccurate quantification.

High_Variability cluster_start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end start Start: High Variability in Peak Area Ratios injection_precision Check Autosampler/Injector Precision start->injection_precision sample_prep_consistency Evaluate Sample Preparation Consistency injection_precision->sample_prep_consistency If injector is precise service_injector Service Autosampler/Injector injection_precision->service_injector If injector is imprecise chromatography_issues Examine Chromatographic Performance sample_prep_consistency->chromatography_issues If prep is consistent standardize_prep Standardize Sample Preparation Protocol sample_prep_consistency->standardize_prep If prep is inconsistent is_addition Verify Internal Standard Addition chromatography_issues->is_addition If chromatography is stable equilibrate_column Ensure Proper Column Equilibration chromatography_issues->equilibrate_column If retention times are shifting automate_is_addition Use Automated Pipetting for IS Addition is_addition->automate_is_addition If manual addition is variable end_node End: Variability Reduced service_injector->end_node standardize_prep->end_node equilibrate_column->end_node automate_is_addition->end_node

Caption: A flowchart for troubleshooting high variability in peak area ratios.

Potential Causes and Solutions

Potential Cause Recommended Action Data Interpretation
Inconsistent Sample Preparation Ensure that all steps of the sample preparation are performed consistently for all samples, including standards and QCs. This includes vortexing times, evaporation steps, and reconstitution volumes.A high relative standard deviation (RSD) in the peak areas of both the analyte and the internal standard across replicates suggests inconsistent sample processing.
Inaccurate Internal Standard Addition Use a calibrated pipette to add a consistent amount of this compound to every sample, standard, and blank. Adding the internal standard early in the sample preparation process can help to account for variability in extraction efficiency.If the internal standard peak area is highly variable while the analyte peak area is consistent, this points to an issue with the internal standard addition step.
Chromatographic Issues Poor chromatography can lead to inconsistent peak integration. Ensure the column is properly equilibrated and that there are no issues with the LC system, such as leaks or pressure fluctuations. Deuterium-labeled standards can sometimes exhibit slightly different retention times than their non-labeled counterparts, which can be problematic if there is co-elution with interfering matrix components.[1][2][3]Examine the chromatograms for signs of peak tailing, fronting, or splitting. A shifting retention time can also lead to variability in peak integration.
Differential Recovery Although SIL internal standards are expected to have similar recovery to the analyte, differences can occur.[2][3][4]Protocol 5: Recovery Assessment 1. Spike a known amount of Desoxycarbadox and this compound into a blank matrix before and after the extraction process.2. Calculate the recovery by comparing the peak areas of the extracted samples to those of the post-extraction spiked samples.3. A significant difference in recovery between the analyte and the internal standard may require optimization of the extraction method.

Quantitative Data Summary

The following table provides an example of an acceptable versus an unacceptable calibration curve for Desoxycarbadox analysis using this compound as an internal standard.

Parameter Acceptable Calibration Curve Unacceptable Calibration Curve (Example)
Concentration Range 1 - 100 ng/mL1 - 100 ng/mL
Linearity (R²) ≥ 0.9950.981
Y-intercept < 5% of the lowest standard response15% of the lowest standard response
Precision (%RSD) < 15% at each concentration levelUp to 25% at some levels
Accuracy (% Bias) Within ±15% of the nominal concentrationUp to 30% at some levels

This technical guide is intended to provide a starting point for troubleshooting issues with this compound calibration curves. For more complex issues, further investigation and consultation with an analytical chemistry expert may be necessary.

References

"reducing interferences in Desoxycarbadox residue analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interferences in Desoxycarbadox (DCBX) residue analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Desoxycarbadox residues in tissue samples.

Question: Why is my DCBX recovery low and how can I improve it?

Answer:

Low recovery of DCBX can stem from several factors throughout the analytical workflow. Here are the common causes and their respective solutions:

  • Incomplete Extraction: The initial extraction from the tissue matrix may be inefficient.

    • Solution: Ensure thorough homogenization of the tissue sample. The use of 2% metaphosphoric acid in 20% methanol is a common and effective extraction solvent.[1][2] For complex matrices, consider increasing the extraction time or using sonication to enhance analyte release.

  • Analyte Degradation: DCBX can be sensitive to light and temperature.

    • Solution: Protect samples from light and maintain cold conditions (e.g., 4°C) during sample preparation.[3]

  • Losses during Solid-Phase Extraction (SPE) Cleanup: The SPE procedure is a critical step where analyte loss can occur.

    • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte. Ensure the cartridge is conditioned according to the manufacturer's protocol, typically with methanol followed by water.[2]

    • Incorrect Sample Loading: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent. Maintain a slow and steady flow rate during sample loading.

    • Wash Step Too Aggressive: The wash solvent may be too strong, leading to the elution of DCBX along with interferences. If you suspect this, collect the wash eluate and analyze it for the presence of DCBX. If found, reduce the strength of the wash solvent.

    • Inefficient Elution: The elution solvent may not be strong enough to desorb DCBX from the sorbent. Ensure the pH of the elution solvent is appropriate for the analyte and sorbent chemistry. A common elution solvent is 2% trifluoroacetic acid in methanol.[2]

Question: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. What can I do to minimize this?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples like animal tissues. They are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that are effective at removing matrix components from tissue extracts. Mixed-mode anion-exchange columns are often used for DCBX analysis.[1][2]

    • Phospholipid Removal: Phospholipids are a major cause of matrix effects in tissue samples.[4] Consider using specialized phospholipid removal products or techniques.

  • Optimize Chromatography: Chromatographic separation can be optimized to separate DCBX from interfering matrix components.

    • Gradient Elution: Employ a gradient elution program to effectively separate compounds with different polarities.

  • Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering substances to a level where they no longer significantly impact the ionization of DCBX.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.

Question: My chromatogram shows high background noise and interfering peaks. How can I obtain a cleaner chromatogram?

Answer:

High background noise and interfering peaks can obscure the analyte peak and affect the accuracy of quantification.

  • Check Solvents and Reagents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.

  • Optimize Sample Cleanup: As with matrix effects, a more rigorous cleanup procedure can help remove the substances causing the high background. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for veterinary drug residue analysis and can be effective in reducing interferences.[6][7][8]

  • Divert Valve: Use a divert valve on your LC system to direct the flow to waste during the parts of the chromatographic run where highly retained, interfering compounds may elute, thus preventing them from entering the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the analysis of DCBX in swine tissue?

A1: The most significant interferences in swine tissue analysis are endogenous matrix components, particularly phospholipids and proteins.[4] These molecules can co-elute with DCBX and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.

Q2: What is a suitable sample preparation method for DCBX analysis in swine muscle and liver?

A2: A widely used and effective method involves extraction with an acidified organic solvent followed by solid-phase extraction (SPE) for cleanup. A typical procedure includes:

  • Homogenization of the tissue sample.

  • Extraction with a solution of 2% metaphosphoric acid in 20% methanol.[1][2]

  • Cleanup of the extract using a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX).[1][2]

Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for DCBX in swine tissue using LC-MS/MS?

A3: With modern LC-MS/MS instrumentation and optimized sample preparation, very low detection and quantification limits can be achieved. Reported values are often in the low µg/kg range. For example, one method reported an LOD of 0.25 µg/kg and an LOQ of 0.5 µg/kg for DCBX in swine muscle and liver.[2]

Q4: Can I use a protein precipitation step for sample cleanup?

A4: While protein precipitation is a simple method to remove proteins, it may not be sufficient to remove other interfering substances like phospholipids, which are a major source of matrix effects. For sensitive and accurate quantification of DCBX, a more selective cleanup technique like SPE is generally recommended.

Experimental Protocols

Protocol 1: Sample Preparation for DCBX Analysis in Swine Tissue

This protocol is based on a published LC-MS/MS method for the determination of Carbadox and Olaquindox-related residues in swine tissues.[2]

  • Sample Homogenization: Weigh 2.0 g of homogenized swine muscle or liver tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 2% metaphosphoric acid in 20% methanol.

    • Vortex for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 8000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of methanol.

    • Elution: Elute the analytes with 3 mL of 2% trifluoroacetic acid in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Performance of a Validated LC-MS/MS Method for DCBX Analysis in Swine Tissues

ParameterSwine MuscleSwine Liver
LOD (µg/kg) 0.250.25
LOQ (µg/kg) 0.50.5
Recovery (%) 85.2 ± 6.882.1 ± 7.5
RSD (%) < 10< 10

Data synthesized from a study by Tao et al. (2018).[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization (Swine Tissue) extraction 2. Extraction (2% Metaphosphoric Acid in 20% Methanol) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant loading 6. Sample Loading supernatant->loading conditioning 5. Cartridge Conditioning (Methanol, Water) conditioning->loading washing 7. Washing (Aqueous Methanol) loading->washing elution 8. Elution (Acidified Methanol) washing->elution evaporation 9. Evaporation elution->evaporation reconstitution 10. Reconstitution evaporation->reconstitution lcms 11. LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for DCBX residue analysis.

troubleshooting_low_recovery cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low DCBX Recovery incomplete_extraction Incomplete Extraction low_recovery->incomplete_extraction analyte_degradation Analyte Degradation low_recovery->analyte_degradation spe_loss SPE Loss low_recovery->spe_loss optimize_extraction Optimize Extraction (Sonication, Time) incomplete_extraction->optimize_extraction protect_sample Protect from Light/Heat analyte_degradation->protect_sample troubleshoot_spe Troubleshoot SPE (Conditioning, Wash, Elution) spe_loss->troubleshoot_spe

Caption: Troubleshooting logic for low DCBX recovery.

References

Validation & Comparative

Comparative Guide to Method Validation for Desoxycarbadox-D3 in Swine Liver

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug carbadox, in swine liver. The use of a labeled internal standard, Desoxycarbadox-D3, is central to achieving accurate and precise quantification in complex biological matrices like liver tissue. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering detailed experimental protocols and performance data from validated methods.

Quantitative Performance Data

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of carbadox residues, including desoxycarbadox, in swine tissues. These methods are crucial for monitoring compliance with regulatory limits and ensuring food safety.[1][2][3][4]

Table 1: Method Performance for Desoxycarbadox (DCBX) and Quinoxaline-2-carboxylic acid (QCA)

ParameterMethod 1 (LC-ESI-MS)[5]Method 2 (LC-MS/MS)[1][2][3]Method 3 (LC-MS/MS)[6]
Analyte(s) Desoxycarbadox (DCBX), Quinoxaline-2-carboxylic acid (QCA)DCBX, QCA, and other metabolitesQCA, MQCA
Matrix Swine Muscle and LiverSwine Muscle and LiverPorcine Liver
Internal Standard Not specifiedNot specifiedd(4)-QCA, d(7)-MQCA
Limit of Detection (LOD) 1 ng/g (for both)0.01 - 0.25 µg/kgQCA: 0.4 µg/kg (CCα)
Limit of Quantification (LOQ) Not specified0.02 - 0.5 µg/kgQCA: 1.2 µg/kg (CCβ)
Recovery 70.2 - 86.3%> 79.1%Not specified
Precision (RSD%) Not specified< 9.2%Not specified

Table 2: Alternative and Confirmatory Methods

Method TypeAnalytesKey FeaturesReference
LC-APCI-MS/MS Carbadox, QCA, MQCAEnzymatic digestion, solid-phase extraction clean-up. Recoveries: 92-101% for metabolites.[6]
HPLC-UV QCA, MQCAImmunoaffinity column clean-up. LOD: 1.0-3.0 µg/kg, LOQ: 4.0-10.0 µg/kg.[7]
GC-MS QCA, MQCAAlkaline hydrolysis, liquid-liquid extraction.[6]
Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the extraction and analysis of desoxycarbadox from swine liver.

Protocol 1: LC-ESI-MS Method for DCBX and QCA [5]

  • Sample Preparation:

    • Homogenize 5 g of swine liver.

    • Extract the sample with a mixture of 0.3% metaphosphoric acid and methanol (7:3, v/v).

    • Centrifuge the mixture and collect the supernatant.

  • Clean-up:

    • Pass the extract through an Oasis HLB solid-phase extraction (SPE) cartridge (60 mg).

    • Perform a liquid-liquid extraction for further purification.

  • LC-MS/MS Analysis:

    • Column: Cadenza CD-C18 (10 cm x 2 mm i.d.).

    • Mobile Phase: Gradient of 0.01% acetic acid and acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Ionization: Electrospray Ionization (ESI), positive mode for DCBX ([M+H]+) and negative mode for QCA ([M-H]-).

    • Detection: Selected Ion Monitoring (SIM).

Protocol 2: Simultaneous Determination of Multiple Carbadox Residues by LC-MS/MS [1][2][3]

  • Sample Preparation:

    • Weigh 2.0 g of homogenized swine liver tissue into a 50 mL centrifuge tube.

    • Add 5 mL of 2% metaphosphoric acid in 20% methanol.

    • Sonicate for 10 minutes at room temperature.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Repeat the extraction and combine the supernatants.

    • Adjust the pH to approximately 7 with 1 mol/L sodium acetate.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MAX cartridge (60 mg, 3 mL) with 3 mL of methanol and 3 mL of water.

    • Load the extract onto the cartridge.

    • Wash with 30 mL of sodium acetate/methanol (95:5, v/v).

    • Dry the cartridge.

    • Elute the analytes with 15 mL of 2% trifluoroacetic acid in methanol.

  • Final Preparation and Analysis:

    • Evaporate the eluent to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 200 µL of acetonitrile-water (15:85, v/v).

    • Inject into the LC-MS/MS system for analysis.

Visualizations

The following diagrams illustrate the experimental workflow for method validation and the logical relationship of carbadox and its key metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_validation Method Validation Homogenization Swine Liver Homogenization Extraction Extraction with Acidified Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant pH_Adjustment pH Adjustment Supernatant->pH_Adjustment SPE_Loading Sample Loading pH_Adjustment->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Linearity Linearity LC_MSMS->Linearity Accuracy Accuracy & Recovery LC_MSMS->Accuracy Precision Precision (Repeatability & Reproducibility) LC_MSMS->Precision LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ Specificity Specificity LC_MSMS->Specificity

Caption: Experimental workflow for the validation of this compound analysis in swine liver.

carbadox_metabolism Carbadox Carbadox Desoxycarbadox Desoxycarbadox (DCBX) (Carcinogenic Metabolite) Carbadox->Desoxycarbadox Metabolism QCA Quinoxaline-2-carboxylic acid (QCA) (Non-carcinogenic Marker Residue) Carbadox->QCA Metabolism Desoxycarbadox->QCA Further Metabolism InternalStandard This compound (Internal Standard)

Caption: Relationship between Carbadox and its key metabolites relevant to residue analysis.

References

"inter-laboratory comparison of Desoxycarbadox analysis"

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Perspective on Desoxycarbadox Analysis: A Comparison of LC-MS/MS Methodologies

For researchers, scientists, and drug development professionals engaged in the analysis of veterinary drug residues, the accurate quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, is of paramount importance. This guide provides a comparative overview of various validated analytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to facilitate an informed choice of methodology. The data and protocols presented are compiled from peer-reviewed scientific literature, offering a surrogate for a direct inter-laboratory comparison.

Comparative Analysis of Method Performance

The following table summarizes the quantitative performance characteristics of different LC-MS/MS methods developed for the determination of Desoxycarbadox in swine tissues. This side-by-side comparison allows for an objective assessment of each method's sensitivity, accuracy, and precision.

ParameterMethod 1 (Tao et al., 2018)[1][2][3][4][5]Method 2 (Sniegocki et al., 2014)[6]Method 3 (Horie & Murayama, 2004)[7]
Matrix Swine Muscle & LiverSwine MuscleSwine Muscle & Liver
Limit of Detection (LOD) 0.01 µg/kgNot explicitly stated1 µg/g (1000 µg/kg)
Limit of Quantification (LOQ) 0.05 µg/kgNot explicitly statedNot explicitly stated
Decision Limit (CCα) 0.02 - 0.3 µg/kg1.04 - 2.11 µg/kgNot reported
Detection Capability (CCβ) 0.05 - 0.5 µg/kg1.46 - 2.89 µg/kgNot reported
Recovery 79.1% - 91.1%99.8% - 101.2%70.2% - 86.3%
Relative Standard Deviation (RSD) < 9.2%Not explicitly statedNot explicitly stated

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical results. Below are the summarized protocols from the cited studies.

Method 1: Based on Tao et al. (2018)[1][2][3][4][5]

1. Sample Preparation:

  • Homogenization: Homogenize 2.0 g of tissue sample.

  • Extraction: Extract with 2% metaphosphoric acid in 20% methanol.

  • Centrifugation: Centrifuge the sample to separate the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Column: Use a mixed-mode anion-exchange column (Oasis MAX).

  • Conditioning: Condition the column sequentially with methanol and water.

  • Loading: Load the extract supernatant onto the column.

  • Washing: Wash the column to remove interfering substances.

  • Elution: Elute the analyte of interest.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 column.

  • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.

  • Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode.

Method 2: Based on Sniegocki et al. (2014)[6]

1. Sample Preparation:

  • Deproteination: Deproteinate swine muscle tissue with meta-phosphoric acid in methanol.

  • Extraction: Extract with a mixture of ethyl acetate and dichloromethane (50:50, v/v).

  • Evaporation and Reconstitution: Evaporate the extract to dryness and redissolve the residue in 0.5% isopropanol in 1% acetic acid.

2. LC-MS/MS Analysis:

  • LC Column: C8 column.

  • Mobile Phase: Gradient system consisting of isopropanol/water/acetic acid and methanol.

  • Ionization: The study utilized SelexION™ technology to mitigate matrix effects.

Method 3: Based on Horie & Murayama (2004)[7]

1. Sample Preparation:

  • Extraction: Extract the sample with 0.3% metaphosphoric acid-methanol (7:3).

  • Clean-up: Perform clean-up using an Oasis HLB cartridge followed by liquid-liquid extraction.

2. LC-MS/MS Analysis:

  • LC Column: Cadenza CD-C18 column.

  • Mobile Phase: Gradient system of 0.01% acetic acid-acetonitrile.

  • Ionization: Positive ion mode for Desoxycarbadox.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of Desoxycarbadox in tissue samples, integrating the common steps from the methodologies described.

Desoxycarbadox_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., with acidified methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Generalized workflow for Desoxycarbadox analysis.

References

A Researcher's Guide to Internal Standards in Desoxycarbadox Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of veterinary drug residues, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of Desoxycarbadox-D3, a deuterated internal standard, with other potential internal standards for the analysis of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug carbadox.

The use of a co-eluting, stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, which can significantly impact the accuracy and precision of analytical measurements. This guide will delve into the performance characteristics of this compound and compare it with other classes of internal standards, providing the necessary data and protocols to make an informed decision for your analytical needs.

Principles of Internal Standardization in LC-MS/MS

The fundamental principle of using an internal standard (IS) in analytical chemistry is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte's response to the IS's response is then used for quantification. This approach corrects for random and systematic errors that can occur during the analytical workflow.

G Sample Sample Spike_IS Spike_IS Sample->Spike_IS Add known amount of IS Extraction Extraction Spike_IS->Extraction Co-extraction Cleanup Cleanup Extraction->Cleanup Co-purification Injection Injection Cleanup->Injection Co-injection Detection Detection Injection->Detection Simultaneous detection Quantification Quantification Detection->Quantification Calculate Analyte/IS ratio Final_Concentration Final_Concentration Quantification->Final_Concentration

Figure 1: General workflow for internal standard-based quantification.

Comparison of Internal Standard Performance

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization. Here, we compare three types of internal standards for Desoxycarbadox analysis: this compound (Deuterated SIL-IS), a hypothetical ¹³C-labeled Desoxycarbadox (¹³C SIL-IS), and a structural analog.

Performance MetricThis compound (Deuterated SIL-IS)¹³C-Labeled Desoxycarbadox (¹³C SIL-IS)Structural Analog IS
Matrix Effect Compensation ExcellentExcellentModerate to Poor
Recovery Correction ExcellentExcellentModerate to Poor
Co-elution with Analyte Very good, but potential for slight chromatographic shiftExcellent, identical retention timeVariable, may not co-elute
Isotopic Stability Generally good, but risk of H/D exchange in certain conditionsExcellent, no isotopic exchangeNot Applicable
Commercial Availability Readily availableLess common, often requires custom synthesisVaries depending on the chosen analog
Cost ModerateHighLow to Moderate
Accuracy HighVery HighModerate
Precision HighVery HighModerate

This compound offers a robust and widely used approach for the accurate quantification of Desoxycarbadox. Its chemical properties are very similar to the native analyte, leading to excellent correction for matrix effects and procedural losses. However, a potential drawback of deuterated standards is the possibility of a slight shift in retention time compared to the unlabeled analyte and, in rare cases, isotopic exchange, which could compromise accuracy.[1][2]

¹³C-labeled Desoxycarbadox , while often more expensive and less commercially available, is considered the superior choice.[3][4] It does not exhibit the chromatographic shift sometimes seen with deuterated standards and is not susceptible to isotopic exchange, ensuring the most accurate and precise quantification.[5][6]

A structural analog internal standard is a compound that is chemically similar but not identical to the analyte. While more affordable and readily available, its ability to compensate for matrix effects and recovery variations is often limited because its physicochemical properties do not perfectly match those of the analyte.[7][8] This can lead to decreased accuracy and precision.

G cluster_performance Performance Analyte Analyte IS_Type Internal Standard Type Analyte->IS_Type Deuterated This compound IS_Type->Deuterated Good match 13C_Labeled ¹³C-Desoxycarbadox IS_Type->13C_Labeled Ideal match Analog Structural Analog IS_Type->Analog Partial match Accuracy Accuracy Deuterated->Accuracy High Precision Precision Deuterated->Precision High Cost Cost Deuterated->Cost Moderate 13C_Labeled->Accuracy Very High 13C_Labeled->Precision Very High 13C_Labeled->Cost High Analog->Accuracy Moderate Analog->Precision Moderate Analog->Cost Low

Figure 2: Comparison of internal standard types for Desoxycarbadox analysis.

Experimental Protocol for Desoxycarbadox Analysis in Swine Tissue

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Desoxycarbadox and other related residues in swine muscle and liver.[9] While the original study did not use an internal standard, the incorporation of this compound at the initial extraction step is the recommended practice.

1. Sample Preparation

  • Homogenization: Weigh 2.0 g of homogenized swine tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Homogenize for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup

  • SPE Cartridge: Use a mixed-mode anion-exchange column (e.g., Oasis MAX).

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the extracted supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% ammonium hydroxide, followed by 5 mL of methanol.

  • Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Desoxycarbadox: m/z 231.1 → 199.0

    • This compound: m/z 234.1 → 202.0 (predicted)

Method Performance (based on a similar validated method without IS) [9]

ParameterResult
Linearity (R²) >0.99
Recovery 79.1% - 95.2%
Precision (RSD%) < 9.2%
Limit of Detection (LOD) 0.01 - 0.25 µg/kg
Limit of Quantification (LOQ) 0.02 - 0.5 µg/kg

Note: The use of this compound is expected to improve the precision and accuracy of the method by correcting for variations in recovery and matrix effects.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for the quantification of Desoxycarbadox. This compound stands out as a highly effective and practical choice, offering excellent correction for analytical variability. While ¹³C-labeled internal standards may provide a marginal improvement in performance by eliminating the risk of chromatographic shifts and isotopic exchange, their higher cost and limited availability may not be justifiable for all applications. Structural analog internal standards, although economical, present a higher risk of inaccurate quantification due to their different chemical behavior compared to the analyte. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, budgetary constraints, and the availability of certified reference materials.

References

"accuracy and precision of Desoxycarbadox quantification methods"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the accuracy and precision of common analytical methods for the quantification of Desoxycarbadox (DCBX), a metabolite of the veterinary drug Carbadox. The data presented is compiled from published research to assist in the selection of the most appropriate method for specific research and regulatory needs.

Introduction

Desoxycarbadox (DCBX) is a principal metabolite of Carbadox, an antimicrobial drug used in swine production. Due to safety concerns regarding Carbadox and its metabolites, accurate and precise quantification of DCBX in animal tissues and feed is crucial for regulatory monitoring and food safety.[1][2][3] This guide focuses on the two most prevalent analytical techniques: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Quantitative Performance

The selection of a quantification method often depends on the required sensitivity, accuracy, and precision. The following table summarizes the performance characteristics of HPLC-UV/DAD and LC-MS/MS for the determination of Desoxycarbadox.

Parameter HPLC-UV/DAD LC-MS/MS
Limit of Detection (LOD) 1-5 µg/kg0.01 - 1 ng/g (µg/kg)
Limit of Quantification (LOQ) 0.5 - 2 µg/kg[4]0.02 - 0.5 µg/kg[5][6][7]
Accuracy (Recovery) 70 - 95%[4]70.2 - 101.2%[8][9]
Precision (RSD) 4 - 14%[4]< 15%
Specificity Moderate to HighVery High
Matrix Animal Tissues (Muscle, Liver, Kidney), Feed[4][10][11][12]Animal Tissues (Muscle, Liver), Feed[5][6][7][8][9]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for the quantification of Desoxycarbadox using LC-MS/MS and HPLC-UV.

This method offers high sensitivity and selectivity for the detection of Desoxycarbadox in complex matrices like animal tissues.[5][6][7]

1. Sample Preparation:

  • Extraction: Homogenized tissue samples (e.g., swine muscle or liver) are extracted with a solution of 2% metaphosphoric acid in 20% methanol.[5][6][7]

  • Clean-up: The extract undergoes Solid-Phase Extraction (SPE) for purification. A mixed-mode anion-exchange column (e.g., Oasis MAX) is commonly used.[5][6][7] The analytes are eluted, and the eluent is evaporated and reconstituted in a solution suitable for LC-MS/MS analysis.[5]

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is typically employed for chromatographic separation.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is used.[5]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[5]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate ions of Desoxycarbadox.[8]

  • Detection: Detection is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5][6][7]

This method is a more accessible alternative to LC-MS/MS and is suitable for routine monitoring where very high sensitivity is not the primary requirement.[11]

1. Sample Preparation:

  • Extraction: Samples are extracted with a mixture of methanol and acetonitrile.[11]

  • Clean-up: The extract is purified using a combination of an alumina-Florisil column and liquid-liquid extraction with isooctane.[11]

2. Liquid Chromatography:

  • Column Switching: An on-line pre-column enrichment can be used to concentrate the analyte before separation on the analytical column.[4][11]

  • Post-Column Derivatization: To enhance detection, a post-column derivatization with sodium hydroxide can be employed.[11]

3. UV Detection:

  • Wavelength: Detection is performed at a wavelength of 420 nm after post-column derivatization.[11]

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for the quantification of Desoxycarbadox and the logical relationship in method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Homogenization Tissue Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC Liquid Chromatography Separation Evaporation->LC Detection MS/MS or UV Detection LC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for Desoxycarbadox quantification.

validation_parameters cluster_performance Performance Characteristics MethodValidation Analytical Method Validation Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (RSD) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ

Caption: Key parameters for analytical method validation.

References

Detecting Desoxycarbadox in Meat: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of veterinary drug residues in food products is paramount for ensuring consumer safety. This guide provides a comparative overview of analytical methodologies for determining the presence of Desoxycarbadox, a carcinogenic metabolite of the veterinary drug Carbadox, in meat products.

Comparative Performance of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the analysis (screening vs. confirmatory). The following tables summarize the quantitative performance of LC-MS/MS and HPLC-UV for the determination of Desoxycarbadox in meat.

Table 1: Performance Characteristics of LC-MS/MS Methods for Desoxycarbadox in Swine Tissues

ParameterSwine MuscleSwine LiverReference
Limit of Detection (LOD) 0.01 - 1.04 µg/kg0.01 - 1.0 µg/kg[1][2]
Limit of Quantification (LOQ) 0.05 - 2.89 µg/kg0.05 - 0.5 µg/kg[1][2]
Recovery 99.8 - 101.2%79.1 - 91.1%[1][2]
Precision (RSD) < 15%< 9.2%[1]

Table 2: Performance Characteristics of HPLC-UV Method for Carbadox and its Metabolites in Swine Tissues

ParameterSwine MuscleSwine Liver & KidneyReference
Limit of Determination 1-5 µg/kg1-5 µg/kg[3]
Recovery 81 - 87%81 - 87%[3]
Precision (CV) 4 - 10%4 - 10%[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method for Desoxycarbadox in Swine Muscle and Liver

This method is highly sensitive and specific, making it the gold standard for confirmatory analysis and accurate quantification of Desoxycarbadox.

1. Sample Preparation and Extraction:

  • Homogenize 2 grams of meat tissue.

  • Extract the sample with a solution of 2% metaphosphoric acid in 20% methanol.[1]

  • Vortex and centrifuge the mixture.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition an Oasis MAX SPE cartridge with methanol and water.

  • Load the extracted supernatant onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the Desoxycarbadox with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor and product ion transitions for Desoxycarbadox for accurate identification and quantification.

HPLC-UV Method for Carbadox and its Metabolites in Swine Tissues

This method offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for routine monitoring, although with generally higher detection limits.[3]

1. Sample Preparation and Extraction:

  • Homogenize 5 grams of meat tissue.

  • Extract the sample with a mixture of methanol and acetonitrile.[3]

  • Centrifuge the mixture and collect the supernatant.

2. Clean-up:

  • Perform a liquid-liquid extraction with hexane to remove fats.

  • Further purify the extract using an alumina column.[3]

3. HPLC-UV Analysis:

  • High-Performance Liquid Chromatography:

    • Column: C18 analytical column.

    • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20-100 µL.

  • UV Detection:

    • Monitor the absorbance at a specific wavelength (e.g., 305 nm) corresponding to the maximum absorbance of Desoxycarbadox.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Desoxycarbadox in meat samples using chromatographic methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis cluster_results Results Homogenization Meat Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC-MS/MS LLE Liquid-Liquid Extraction (LLE) Extraction->LLE HPLC-UV LCMSMS LC-MS/MS SPE->LCMSMS HPLCUV HPLC-UV LLE->HPLCUV Quantification Quantification of Desoxycarbadox LCMSMS->Quantification HPLCUV->Quantification

References

A Comparative Guide to Analytical Methods for Carbadox Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Carbadox residues in various matrices. Carbadox is a veterinary drug used as a growth promoter in swine, but its use has been restricted due to concerns about the carcinogenic potential of its residues.[1][2] Accurate and reliable analytical methods are crucial for monitoring its presence in food products and ensuring consumer safety. This document details and compares the performance of commonly employed techniques, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction to Carbadox and its Metabolites

Carbadox (CBX) is rapidly metabolized in animals, and its residues of concern include the parent compound, its carcinogenic metabolite desoxycarbadox (DCBX), and the non-carcinogenic marker residue, quinoxaline-2-carboxylic acid (QCA).[3][4] Analytical methods must be sensitive and specific enough to detect these compounds at low levels in complex biological matrices such as animal tissues and feed.[1][5]

Comparative Analysis of Analytical Methods

The primary analytical techniques for Carbadox residue analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on published validation studies.

Table 1: Performance Comparison of HPLC-UV/DAD and LC-MS/MS Methods for Carbadox and its Metabolites
ParameterHPLC-UV/DADLC-MS/MSReference
Limit of Detection (LOD) 1-5 µg/kg (Carbadox & metabolites)0.01 - 9 µg/kg (Carbadox) 0.01 - 0.25 µg/kg (Metabolites)[1][6] [3][7][8][9][10]
Limit of Quantification (LOQ) Not explicitly stated in all studies0.02 - 12 µg/kg (Carbadox) 0.02 - 0.5 µg/kg (Metabolites)[1] [3][7][8][9][10]
Recovery 81 - 110%70.2 - 104.62%[5][6] [1][3][7][8][9][10][11]
Repeatability (RSDr) 1.1 - 6.2%< 12%[5] [12]
Reproducibility (RSDR) 6.4 - 20.0%Not always reported[5]
Specificity Good, enhanced with DADHigh, based on mass-to-charge ratio[5]

Experimental Protocols

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This method is suitable for the quantitative evaluation of Carbadox and its metabolites in feedstuff.[5]

Sample Preparation:

  • Extraction: The sample is extracted with a mixture of methanol and acetonitrile.[6]

  • Purification: The extract is cleaned up using an alumina-Florisil column and partitioned with isooctane.[6]

Chromatographic Conditions:

  • Column: C18 column is commonly used.

  • Detection: UV or Diode Array Detector.[5] Post-column derivatization with sodium hydroxide can be used to enhance detection.[6]

Validation Parameters:

A collaborative study demonstrated the suitability of this method for quantitative analysis, with relative standard deviations for repeatability (RSDr) ranging from 1.1-5.5% for Carbadox and 2.5-6.2% for olaquindox. The relative standard deviation of reproducibility (RSDR) ranged from 6.4-10.7% for Carbadox and 12.8-20.0% for olaquindox.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for detecting trace levels of Carbadox and its metabolites in various tissues.[3][7][8][9][10]

Sample Preparation:

  • Extraction: Tissue samples are typically extracted with a solution such as 0.3% metaphosphoric acid in methanol (7:3) or 2% metaphosphoric acid in 20% methanol.[7][8][9][11] For feedstuffs, a mixture of water and acetonitrile (1:1 v/v) can be used.[1]

  • Clean-up: Solid-phase extraction (SPE) is a common clean-up step. Oasis HLB or Oasis MAX cartridges are frequently used to remove matrix interferences.[7][8][9][11] For feedstuffs, cleanup with hexane and C18 in a dispersive phase has been reported.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 column is typically employed for separation.[7][8][9]

  • Mobile Phase: A gradient system, often consisting of acetonitrile and an aqueous solution with a modifier like acetic acid, is used.[11]

  • MS Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7][8][9]

Validation Parameters:

LC-MS/MS methods have demonstrated excellent performance with LODs as low as 0.01 µg·kg⁻¹ and LOQs of 0.02 µg·kg⁻¹.[3][7][8][9][10] Recoveries are generally high, often exceeding 79%, with good precision.[3][7][8][9][10]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Feedstuff) Extraction Extraction (Methanol-Acetonitrile) Sample->Extraction Purification Purification (Alumina-Florisil Column, Isooctane Partition) Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC Derivatization Post-Column Derivatization (Optional) HPLC->Derivatization Detection UV/DAD Detection HPLC->Detection Derivatization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV/DAD analysis of Carbadox residues.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Tissue/Feed) Extraction Extraction (Metaphosphoric Acid/Methanol or Water/Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for LC-MS/MS analysis of Carbadox residues.

Cross-Validation Considerations

While direct comparative studies are limited, a cross-validation approach can be inferred by comparing the performance characteristics of the methods as detailed in their respective validation reports. LC-MS/MS methods generally offer superior sensitivity and specificity, making them more suitable for regulatory monitoring where very low detection limits are required.[3][7][8][9][10] HPLC-UV/DAD methods, while potentially less sensitive, can be a cost-effective alternative for quantitative screening in matrices with higher analyte concentrations, such as animal feed.[5] The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation.

References

Performance of Desoxycarbadox-D3 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of Desoxycarbadox-D3, a deuterated internal standard used in the analysis of Carbadox and its metabolites. The information is intended for researchers, scientists, and professionals in drug development involved in the detection of veterinary drug residues.

Introduction to this compound and its Role in Analyte Quantification

Desoxycarbadox is the primary and carcinogenic metabolite of Carbadox, a veterinary drug previously used as an antimicrobial growth promoter in swine. Due to its toxicity, regulatory bodies worldwide have banned or strictly controlled the use of Carbadox in food-producing animals. Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in animal tissues to ensure food safety.

This compound is the deuterium-labeled analogue of Desoxycarbadox. In analytical chemistry, particularly in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), such isotopically labeled compounds are considered the gold standard for internal standards. They are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes. This property allows them to be distinguished by the mass spectrometer.

The primary function of an internal standard is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss or variation experienced by the native Desoxycarbadox will be mirrored by its deuterated counterpart. This allows for more accurate and precise quantification of the analyte.

Performance in Proficiency Testing

Proficiency testing (PT) is a critical component of laboratory quality assurance. It involves the analysis of the same sample by multiple laboratories to assess their analytical performance. While specific proficiency test reports detailing the performance of this compound are not always publicly available, the performance of deuterated internal standards, in general, is well-documented in the scientific literature and is reflected in the results of PT schemes for veterinary drug residues.

Providers such as FAPAS® (a subsidiary of Fera Science Ltd.) and BIPEA offer proficiency testing schemes that include Carbadox and its metabolites. For instance, FAPAS has a specific test for "Nitrofuran and Carbadox Metabolites in Pig Liver". Participation in such schemes allows laboratories to evaluate the accuracy and reliability of their analytical methods, including the effectiveness of their chosen internal standards.

Key Performance Indicators:

The performance of an analytical method using an internal standard like this compound in proficiency testing is typically evaluated based on the following parameters:

  • Z-score: This is a standardized measure of a laboratory's performance. A z-score between -2 and +2 is generally considered satisfactory. The use of a suitable internal standard like this compound is expected to contribute to achieving satisfactory z-scores by minimizing analytical variability.

  • Recovery: This measures the amount of analyte detected in a spiked sample compared to the known amount added. Deuterated internal standards help to correct for incomplete recovery during sample preparation. Laboratories using this compound would be expected to report recovery values close to 100%.

  • Precision (Repeatability and Reproducibility): This refers to the closeness of agreement between independent test results. The use of an appropriate internal standard significantly improves the precision of the analytical method.

While specific quantitative data from PT reports for this compound is not publicly accessible, the general expectation for a laboratory using a validated LC-MS/MS method with this internal standard in a Carbadox residue PT scheme would be to achieve results well within the acceptable limits for these performance indicators.

Comparison with Alternatives

The primary alternative to using a deuterated internal standard like this compound is the use of a structural analogue as an internal standard. A structural analogue is a compound that is chemically similar but not identical to the analyte.

FeatureThis compound (Deuterated Internal Standard)Structural Analogue Internal Standard
Chemical & Physical Properties Nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.Similar, but not identical. May have different extraction efficiencies, chromatographic retention times, and ionization responses.
Compensation for Matrix Effects Excellent. Co-elutes with the analyte, providing the most effective compensation for ion suppression or enhancement.Less effective. May not co-elute or experience the same degree of matrix effects as the analyte.
Accuracy and Precision High. Leads to more accurate and precise quantification.Can be lower. May introduce bias if its behavior deviates from that of the analyte.
Availability and Cost Can be more expensive and may require custom synthesis.Often more readily available and less expensive.

Experimental Protocols

The analysis of Carbadox and its metabolites, including Desoxycarbadox, in animal tissues typically involves extraction, clean-up, and subsequent determination by LC-MS/MS. The use of this compound as an internal standard is an integral part of this workflow.

Sample Preparation and Extraction
  • Homogenization: A representative sample of the tissue (e.g., liver, muscle) is homogenized.

  • Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample.

  • Extraction: The sample is extracted with a suitable solvent, often a mixture of an organic solvent (e.g., acetonitrile, ethyl acetate) and an aqueous solution. This step is designed to move the analytes of interest from the sample matrix into the solvent.

  • Clean-up: The extract is then purified to remove interfering substances from the matrix. This is commonly achieved using Solid-Phase Extraction (SPE). The choice of SPE sorbent depends on the chemical properties of the analytes.

LC-MS/MS Analysis
  • Chromatographic Separation: The cleaned-up extract is injected into a Liquid Chromatography (LC) system. The LC column separates the analytes based on their physicochemical properties before they enter the mass spectrometer.

  • Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer (MS/MS). The MS/MS instrument is set to monitor specific precursor-to-product ion transitions for both Desoxycarbadox and the internal standard, this compound. This provides high selectivity and sensitivity.

  • Quantification: The concentration of Desoxycarbadox in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis of Desoxycarbadox using this compound as an internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Homogenization 1. Tissue Homogenization Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation Clean Extract MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification

Caption: General workflow for the analysis of Desoxycarbadox.

Quantification_Logic Analyte_IS_Ratio Peak Area Ratio (Analyte / IS) Final_Concentration Analyte Concentration in Sample Analyte_IS_Ratio->Final_Concentration Calibration_Curve Calibration Curve (Known Concentrations) Calibration_Curve->Final_Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

This compound serves as a highly effective internal standard for the accurate and precise quantification of the carcinogenic Carbadox metabolite, Desoxycarbadox, in complex biological matrices. Its use in validated analytical methods, such as LC-MS/MS, is essential for reliable monitoring of veterinary drug residues and for demonstrating satisfactory performance in proficiency testing schemes. While direct comparative data from PT reports for this specific deuterated standard is not readily published, the established principles of isotopic dilution and the performance of similar deuterated internal standards in veterinary drug residue analysis strongly support its superiority over non-isotopically labeled alternatives.

Comparative Analysis of Desoxycarbadox Residue Levels in Porcine Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of desoxycarbadox residue levels in various edible tissues of swine. Desoxycarbadox is the primary metabolite of the veterinary drug carbadox, a quinoxaline derivative used for growth promotion and prevention of bacterial enteritis in pigs. Due to the potential carcinogenic nature of carbadox and its metabolites, monitoring their residue levels in edible tissues is crucial for food safety. This document summarizes key experimental data on the distribution and depletion of desoxycarbadox in different tissues and provides detailed analytical methodologies for its quantification.

Data Presentation: Desoxycarbadox Residue Levels in Swine Tissues

The following table summarizes the quantitative data on desoxycarbadox concentrations in kidney, liver, and muscle tissues of young pigs at different time points after withdrawal from a diet containing carbadox-treated rations. The data is adapted from a pivotal depletion study that provides insight into the persistence of this metabolite in edible tissues.

Table 1: Concentration of Desoxycarbadox in Various Swine Tissues Over Time After Withdrawal from Medicated Feed

Tissue24 Hours Post-Withdrawal (ppb)48 Hours Post-Withdrawal (ppb)72 Hours Post-Withdrawal (ppb)
Kidney18634Trace (<2)
Liver12517Trace (<2)
Muscle179Trace (<2)

Data sourced from a liquid chromatographic monitoring study.

Experimental Protocols

The quantification of desoxycarbadox in swine tissues typically involves sophisticated analytical techniques to ensure high sensitivity and selectivity. The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the detection of veterinary drug residues in food products.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol outlines the steps for extracting desoxycarbadox from tissue samples and purifying the extract for LC-MS/MS analysis.

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (liver, kidney, or muscle) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of an extraction solution of 2% metaphosphoric acid in 20% methanol.

    • Homogenize the mixture for 1 minute using a high-speed homogenizer.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the extraction solution.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.

    • Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the analyte with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the quantification of desoxycarbadox.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 231.1

    • Product Ions (m/z): 199.0 (quantifier), 171.0 (qualifier).

Mandatory Visualization

Metabolic Pathway of Carbadox

The following diagram illustrates the metabolic conversion of Carbadox to its primary metabolite, Desoxycarbadox, through the reduction of one of the N-oxide groups.

Carbadox Carbadox Desoxycarbadox Desoxycarbadox Carbadox->Desoxycarbadox Metabolic Reduction (N-oxide reduction)

Caption: Metabolic conversion of Carbadox to Desoxycarbadox.

Experimental Workflow for Desoxycarbadox Analysis

The diagram below outlines the key steps in the analytical workflow for the quantification of desoxycarbadox in swine tissues.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (Liver, Kidney, Muscle) Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation Eluate LCMS LC-MS/MS Analysis Evaporation->LCMS Prepared Sample Data Data Acquisition & Quantification LCMS->Data

Caption: Experimental workflow for desoxycarbadox analysis.

A Comparative Guide to the Long-Term Stability Validation of Desoxycarbadox-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the long-term stability of Desoxycarbadox-D3, a deuterated internal standard crucial for bioanalytical studies.[1] Given that specific long-term stability data for this compound is not extensively published, this document outlines the necessary experimental protocols based on established international guidelines. It compares the validation process for this compound against a common alternative, a ¹³C-labeled internal standard, highlighting key differences in their stability profiles and analytical considerations.

Desoxycarbadox is a metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic compound.[1] Its deuterated form, this compound, is utilized as an internal standard in mass spectrometry-based assays to ensure accurate quantification. The stability of such standards is paramount for the integrity and reproducibility of long-term toxicological or pharmacokinetic studies.

Comparative Analysis: Deuterated vs. ¹³C-Labeled Standards

Stable isotope-labeled (SIL) internal standards are essential for accurate quantification in LC/MS assays.[2][3] While deuterium (²H or D) is the most common isotope used for labeling due to lower synthesis costs, it has inherent limitations compared to heavier isotopes like carbon-13 (¹³C).[4]

Key Comparison Points:

FeatureThis compound (Deuterated)¹³C-Labeled Alternative
Primary Advantage Lower cost of synthesis.[4]Higher stability, no risk of isotopic exchange.[3][4]
Potential Stability Issues Susceptible to back-exchange (loss of deuterium for hydrogen) in certain solvents or matrices.[3][4][5] This can alter the mass-to-charge ratio and compromise quantification.The ¹³C-label is integrated into the carbon backbone of the molecule, making it not susceptible to chemical exchange.[4]
Chromatographic Behavior May exhibit slight retention time shifts compared to the unlabeled analyte (the "isotope effect").[2][4][5]Co-elutes perfectly with the unlabeled analyte, providing better compensation for matrix effects.[3]
Mass Spectrometry Potential for changes in fragmentation patterns compared to the unlabeled analyte.[4]Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development.

Experimental Protocols for Long-Term Stability Validation

The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which provide a framework for stability testing of new drug substances.[6][7][8]

Long-Term Stability Study

Objective: To establish a re-test period or shelf life for the internal standard under recommended storage conditions.

Methodology:

  • Storage Conditions: Store a minimum of three batches of this compound solution (e.g., in acetonitrile) at the recommended long-term storage condition. Per ICH guidelines, this is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

  • Testing Frequency: For a proposed shelf life of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

  • Analytical Parameters: At each time point, analyze the samples for:

    • Concentration: To assess degradation.

    • Purity: To detect and quantify any degradation products.

    • Isotopic Purity: To check for deuterium-hydrogen back-exchange.

    • Appearance: Visual inspection for color change or precipitation.

Accelerated Stability Study

Objective: To identify potential degradation pathways and predict the stability profile under more extreme conditions.[10]

Methodology:

  • Storage Conditions: Store the internal standard solution at an elevated temperature, such as 40°C ± 2°C / 75% RH ± 5% RH.[11]

  • Testing Frequency: A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[9]

  • Analytical Parameters: The same parameters as the long-term study are monitored. A "significant change" (e.g., failure to meet specification) under these conditions would trigger further investigation.[11]

Stress Testing (Forced Degradation)

Objective: To understand the intrinsic stability of the molecule by subjecting it to harsh conditions. This helps in developing stability-indicating analytical methods.

Methodology:

  • Conditions: Expose the this compound solution to a variety of stress conditions, including:

    • Heat: 60°C or higher.[11]

    • Humidity: ≥75% RH.

    • Acid/Base Hydrolysis: e.g., 0.1N HCl, 0.1N NaOH.

    • Oxidation: e.g., 3% H₂O₂.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples to identify degradation products and establish degradation pathways.

Data Presentation

Quantitative results from stability studies should be summarized in clear, tabular formats.

Table 1: Long-Term Stability Data for this compound (25°C/60% RH)

Time Point Concentration (% of Initial) Purity (%) Isotopic Purity (% D3) Appearance
0 Months 100.0 99.8 99.5 Clear, colorless
3 Months 99.8 99.7 99.5 Clear, colorless
6 Months 99.5 99.6 99.4 Clear, colorless

| 12 Months | 99.1 | 99.4 | 99.4 | Clear, colorless |

Table 2: Accelerated Stability Data for this compound (40°C/75% RH)

Time Point Concentration (% of Initial) Purity (%) Isotopic Purity (% D3) Appearance
0 Months 100.0 99.8 99.5 Clear, colorless
3 Months 98.5 98.2 99.2 Clear, colorless

| 6 Months | 97.2 | 97.0 | 99.0 | Clear, colorless |

Visualizing the Validation Workflow

A systematic workflow is crucial for a comprehensive stability validation program.

Stability_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Start Define Stability Program Objectives SelectBatches Select ≥3 Batches of this compound Start->SelectBatches SelectAlternative Select ¹³C-Labeled Alternative for Comparison Start->SelectAlternative DevelopMethod Develop & Validate Stability-Indicating Analytical Method SelectBatches->DevelopMethod SelectAlternative->DevelopMethod LongTerm Long-Term Study (25°C/60% RH) DevelopMethod->LongTerm Accelerated Accelerated Study (40°C/75% RH) DevelopMethod->Accelerated Stress Forced Degradation Study (Heat, Light, pH, Oxidation) DevelopMethod->Stress AnalyzeSamples Analyze Samples at Predetermined Time Points LongTerm->AnalyzeSamples Accelerated->AnalyzeSamples Stress->AnalyzeSamples IdentifyDegradants Identify & Characterize Degradation Products Stress->IdentifyDegradants CompareData Compare D3 vs. ¹³C Standard Data AnalyzeSamples->CompareData EstablishShelfLife Establish Re-Test Period / Shelf Life CompareData->EstablishShelfLife IdentifyDegradants->EstablishShelfLife FinalReport Generate Final Stability Report EstablishShelfLife->FinalReport

Caption: Workflow for the stability validation of this compound.

Logical_Comparison cluster_d3 This compound cluster_c13 Alternative Standard D3_Node Deuterium Labeled D3_Pros Pros: - Lower Cost D3_Node->D3_Pros D3_Cons Cons: - Potential for H/D Exchange - Chromatographic Shift D3_Node->D3_Cons Decision Choice of Internal Standard D3_Node->Decision C13_Node ¹³C Labeled C13_Pros Pros: - High Stability (No Exchange) - Co-elutes with Analyte C13_Node->C13_Pros C13_Cons Cons: - Higher Cost C13_Node->C13_Cons C13_Node->Decision Validation Validation Decision->Validation Requires Full Stability Validation

Caption: Logical comparison of D3 vs. ¹³C internal standards.

References

A Researcher's Guide to Assessing the Equivalence of Desoxycarbadox-D3 Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing isotopically labeled internal standards such as Desoxycarbadox-D3, ensuring the equivalence of material from different suppliers is paramount for the accuracy and reproducibility of analytical methods. This guide provides a framework for a comprehensive assessment of this compound from various commercial sources, focusing on key quality attributes, detailed experimental protocols for their evaluation, and data presentation for objective comparison.

This compound, a deuterium-labeled analog of Desoxycarbadox, serves as a crucial internal standard in the quantitative analysis of Carbadox residues in animal tissues.[1][2] Carbadox is an antimicrobial agent previously used in swine production.[3] Given that both Carbadox and its metabolite Desoxycarbadox are suspected carcinogens, highly sensitive and accurate monitoring is essential for food safety and regulatory compliance.[1][2] The quality of the this compound internal standard directly impacts the reliability of these analytical measurements.

Key Quality Attributes for Equivalence Assessment

A thorough comparison of this compound from different suppliers should be based on a set of critical quality attributes. These attributes, when evaluated and compared, provide a comprehensive picture of the material's suitability as an internal standard. The primary attributes to consider are:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the this compound content and identification and quantification of any impurities.

  • Isotopic Purity/Enrichment: Confirmation of the degree of deuterium labeling.

  • Water Content: Measurement of the amount of water present in the material.

  • Residual Solvents: Identification and quantification of any solvents remaining from the manufacturing process.

  • Stability: Assessment of the material's stability under defined storage conditions.

Comparative Data Summary

The following tables provide a structured template for summarizing the quantitative data obtained from the analysis of this compound from different suppliers. Researchers should populate these tables with their own experimental data to facilitate a direct comparison.

Table 1: Identity and Purity

SupplierLot NumberAppearanceIdentity Confirmation (e.g., by MS, NMR)Purity by HPLC (%)Individual Impurity > 0.1% (Identity and %)Total Impurities (%)
Supplier A
Supplier B
Supplier C

Table 2: Isotopic Purity, Water Content, and Residual Solvents

SupplierLot NumberIsotopic Purity (%)Water Content (KF, %)Residual Solvents (GC) - Identity and ppm
Supplier A
Supplier B
Supplier C

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Dissolve a small amount of the material in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-500.

    • Expected m/z: [M+H]⁺ ≈ 234.11.

  • Acceptance Criteria: The measured mass should be within ± 5 ppm of the theoretical mass.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and to detect, quantify, and identify any impurities.

  • Method: Reverse-phase HPLC with UV detection.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the main peak from all impurities (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As determined by UV-Vis spectral analysis (e.g., 254 nm or a more specific wavelength).

    • Injection Volume: 10 µL.

  • Quantification: Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities should be reported as a percentage of the total area.

Water Content by Karl Fischer Titration
  • Objective: To quantify the water content in the this compound material.

  • Method: Coulometric or Volumetric Karl Fischer Titration.

  • Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel.

  • Instrumentation: A calibrated Karl Fischer titrator.

  • Procedure: Follow the instrument manufacturer's instructions for standardization and sample analysis.

  • Calculation: The instrument software will typically calculate the water content as a percentage (w/w).

Residual Solvent Analysis by Gas Chromatography (GC)
  • Objective: To identify and quantify any residual solvents from the manufacturing process.

  • Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

  • GC Conditions:

    • Column: A column suitable for residual solvent analysis (e.g., G43 phase).

    • Oven Temperature Program: A suitable temperature program to separate common solvents (e.g., 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: Identify and quantify any detected solvents against a calibrated standard mixture of expected solvents.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow for assessing supplier equivalence and the mechanism of action of Carbadox.

G Experimental Workflow for Supplier Equivalence Assessment cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Comparison & Decision SupplierA Supplier A This compound Identity Identity (MS, NMR) SupplierA->Identity Purity Purity & Impurities (HPLC) SupplierA->Purity Water Water Content (Karl Fischer) SupplierA->Water Solvents Residual Solvents (GC) SupplierA->Solvents SupplierB Supplier B This compound SupplierB->Identity SupplierB->Purity SupplierB->Water SupplierB->Solvents SupplierC Supplier C This compound SupplierC->Identity SupplierC->Purity SupplierC->Water SupplierC->Solvents Comparison Comparative Data Analysis Identity->Comparison Purity->Comparison Water->Comparison Solvents->Comparison Equivalence Equivalence Decision Comparison->Equivalence

Caption: Workflow for assessing the equivalence of this compound suppliers.

G Mechanism of Action of Carbadox Carbadox Carbadox DNA Bacterial DNA Carbadox->DNA Interacts with Inhibition Inhibition of DNA Synthesis DNA->Inhibition Breakage DNA Strand Breakage DNA->Breakage Bactericidal Bactericidal Effect Inhibition->Bactericidal Breakage->Bactericidal

References

Safety Operating Guide

Proper Disposal of Desoxycarbadox-D3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Desoxycarbadox-D3, a deuterated metabolite of Carbadox, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a flammable solid, harmful if swallowed, and a suspected carcinogen.[1] Therefore, it must be handled and disposed of as hazardous waste in accordance with all federal, state, and local regulations.[2] Improper disposal can lead to environmental contamination and potential health risks.

Key Disposal Considerations and Parameters

Due to the hazardous nature of this compound, specific quantitative disposal parameters are determined by licensed hazardous waste management facilities. The following table summarizes general guidelines and key considerations for its disposal.

ParameterGuidelineRegulatory Framework
Waste Classification Hazardous Waste (Flammable Solid, Toxic, Potential Carcinogen)Resource Conservation and Recovery Act (RCRA)
Primary Disposal Method IncinerationTo be performed in a licensed and permitted hazardous waste incineration facility.
Incineration Temperature High temperatures are required to ensure complete destruction of the compound.Determined by the waste disposal facility based on the chemical's properties and regulatory requirements.
Container Selection Use chemically compatible, properly sealed, and clearly labeled containers. Plastic is often preferred over glass to minimize breakage.[2]Department of Transportation (DOT) regulations for transporting hazardous materials.
Labeling Containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., flammable, toxic).Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.
Storage Store in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.[3][4]EPA regulations for hazardous waste generators.
Segregation Segregate from incompatible materials, such as strong oxidizing agents.Prudent laboratory safety practice.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, wipes, absorbent pads), in a designated hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling:

    • Affix a hazardous waste tag to the container as soon as the first piece of waste is added.

    • Fill out the tag completely, including the full chemical name, accumulation start date, and associated hazards.

  • Storage:

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated hazardous waste storage area that is under the control of laboratory personnel and away from normal lab activities.[5]

    • Ensure the storage area has secondary containment to capture any potential leaks.[5]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[2]

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DesoxycarbadoxD3_Disposal_Workflow cluster_prep Preparation & Collection cluster_label_store Labeling & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Step 1 collect_waste Collect Waste in Designated Container ppe->collect_waste Step 2 label_container Label Container with 'Hazardous Waste' & Chemical Name collect_waste->label_container Step 3 store_waste Store in Secure, Designated Area with Secondary Containment label_container->store_waste Step 4 contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs Step 5 licensed_disposal Transfer to Licensed Hazardous Waste Facility contact_ehs->licensed_disposal Step 6 incineration Incineration licensed_disposal->incineration Final Method end End: Proper Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for the most current information.

References

Safeguarding Your Research: A Guide to Handling Desoxycarbadox-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Desoxycarbadox-D3. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is classified as a flammable solid, is harmful if swallowed, and is suspected of causing cancer[1]. Therefore, strict adherence to these protocols is imperative.

Essential Safety Information

Immediate actions and precautions are critical when working with this compound. The following table summarizes key quantitative data and hazard classifications.

PropertyValueSource(s)
Chemical Name trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate[1]
CAS Number 1448350-02-4[1]
Molecular Formula C₁₁H₇D₃N₄O₂[1]
Molecular Weight 233.24 g/mol [1]
GHS Hazard Statements H228: Flammable solidH302: Harmful if swallowedH350: May cause cancer[1]
GHS Precautionary Statements P203: Obtain, read and follow all safety instructions before use.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301+P317: IF SWALLOWED: Get medical help.P318: IF exposed or concerned, get medical advice.P501: Dispose of contents/container to an approved waste disposal plant.[1]
Storage Temperature Store in a dry place. Store in a closed container.

Note: Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a specific OEL, the principle of "As Low As Reasonably Practicable" (ALARP) should be strictly followed to minimize exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Work Area B->C D Weighing and Aliquoting C->D E Dissolving and Solution Preparation D->E F Decontaminate Work Area E->F G Properly Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound
Detailed Experimental Protocols

1. Preparation:

  • Review Safety Data Sheet (SDS): Before any work begins, all personnel must thoroughly read and understand the SDS for this compound.

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Gloves: Two pairs of nitrile gloves.

    • Lab Coat: A dedicated, buttoned lab coat.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.

  • Designated Work Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. The work surface should be lined with absorbent, disposable pads.

2. Handling:

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood.

    • Use anti-static weighing paper or a tared, sealed container to prevent dispersal of the powder.

    • Handle with care to avoid creating dust.

  • Dissolving and Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep containers closed whenever possible.

3. Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., a detergent solution), followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Personal Protective Equipment (PPE) Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of gloves and other disposable PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste, including unused this compound powder, contaminated PPE (gloves, absorbent pads), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Needles and syringes used to handle solutions of this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Solid, Toxic, Carcinogen).

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.

3. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and decisive action is required.

Emergency Response Protocol for this compound cluster_exposure Accidental Exposure cluster_spill Spill Response A Skin Contact Seek Medical Attention Seek Medical Attention A->Seek Medical Attention B Eye Contact B->Seek Medical Attention C Inhalation C->Seek Medical Attention D Ingestion D->Seek Medical Attention E Evacuate and Secure Area F Don Appropriate PPE E->F G Contain and Clean Spill F->G H Decontaminate and Dispose G->H Report to EHS Report to EHS H->Report to EHS

Emergency Response Protocol
Accidental Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response
  • Minor Spill (a few milligrams):

    • Alert others in the immediate area.

    • Wearing the appropriate PPE (double gloves, lab coat, safety goggles, and respirator), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag and then into the designated hazardous waste container.

    • Decontaminate the spill area with a detergent solution.

    • Report the spill to your laboratory supervisor and EHS department.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS department and emergency services.

    • Provide details of the spilled substance and its location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxycarbadox-D3
Reactant of Route 2
Reactant of Route 2
Desoxycarbadox-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.